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(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid Documentation Hub

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  • Product: (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid
  • CAS: 623582-99-0

Core Science & Biosynthesis

Foundational

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid chemical structure and properties

This technical guide provides an in-depth analysis of (S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid , also known as (S)-1-Methylindolylglycine . This compound is a non-proteinogenic amino acid and a structural analog...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid , also known as (S)-1-Methylindolylglycine . This compound is a non-proteinogenic amino acid and a structural analog of tryptophan, distinguished by a shortened side chain (glycine backbone vs. alanine backbone) and N-methylation of the indole ring.

Executive Summary

(S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid is a chiral, unnatural amino acid belonging to the class of aryl-glycines . Structurally, it consists of a 1-methylindole moiety directly attached to the


-carbon of a glycine backbone. Unlike Tryptophan, which possesses a methylene bridge (

) conferring flexibility, this compound features a rigid connection between the aromatic system and the amino acid backbone. This rigidity makes it a valuable tool in peptidomimetics for constraining peptide conformation and in drug discovery as a scaffold for indole-based alkaloids.

Chemical Identity & Structure

Nomenclature & Identifiers
  • IUPAC Name: (2S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid

  • Common Names: (S)-1-Methylindolylglycine; (S)-

    
    -(1-Methylindol-3-yl)glycine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.23 g/mol

  • CAS Number: 1000058-38-7 (Racemic parent reference), 630392-83-5 (Non-methylated analog reference)

  • SMILES: CN1C=C(C(N)C(=O)O)C2=CC=CC=C21

Structural Analysis

The molecule is amphoteric, possessing a basic primary amine and an acidic carboxylic acid. The (S)-configuration at the


-carbon corresponds to the L-amino acid stereochemistry typically found in biological systems.
  • Indole Ring: The N1-methyl group eliminates the hydrogen bond donor capability of the indole nitrogen, increasing lipophilicity compared to the parent indolylglycine.

  • Chirality: The

    
    -carbon is a stereocenter. The (S)-enantiomer is defined by the spatial arrangement of the amine, carboxyl, and indole groups (Cahn-Ingold-Prelog priority: 
    
    
    
    ).

Synthesis & Production

The synthesis of the enantiopure (S)-isomer is challenging due to the tendency of aryl-glycines to racemize. The most authoritative method involves Asymmetric Friedel-Crafts Alkylation .

Primary Route: Asymmetric Friedel-Crafts Alkylation

This method couples 1-methylindole with an


-imino ester (glyoxylate imine) using a chiral catalyst.

Protocol:

  • Reagents: 1-Methylindole, Ethyl glyoxylate imine (formed from ethyl glyoxylate and

    
    -methoxyaniline or similar amine), Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP or BINOL-derived acid).
    
  • Reaction: The chiral catalyst activates the imine, directing the nucleophilic attack of the indole C3 position to the Re-face (or Si-face depending on catalyst) of the imine.

  • Deprotection: The N-protecting group (PMP) and the ethyl ester are removed via oxidative cleavage (CAN) and hydrolysis (LiOH) to yield the free amino acid.

Synthesis Workflow Diagram

Synthesis Start 1-Methylindole (Nucleophile) Intermediate Chiral Amino Ester (Intermediate) Start->Intermediate Friedel-Crafts Alkylation Imine Ethyl Glyoxylate Imine (Electrophile) Imine->Intermediate Catalyst (S)-Chiral Phosphoric Acid (Catalyst) Catalyst->Intermediate Stereocontrol Deprotection Hydrolysis & Deprotection (LiOH / CAN) Intermediate->Deprotection Product (S)-1-Methylindolylglycine (Target) Deprotection->Product Yields Free AA

Caption: Asymmetric catalytic synthesis of (S)-1-Methylindolylglycine via Friedel-Crafts alkylation.

Physicochemical Properties

PropertyValue / DescriptionNote
Physical State Solid powderOff-white to pale yellow
Melting Point > 200°C (Decomposes)Typical for zwitterionic amino acids
Solubility (Water) LowSoluble in dilute HCl or NaOH
Solubility (Organic) DMSO, MethanolLimited solubility in non-polar solvents
pKa (COOH) ~2.1Estimated based on Phenylglycine
pKa (NH3+) ~9.0Estimated based on Phenylglycine
LogP ~1.8More lipophilic than Tryptophan due to N-Me

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are used.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       3.75 (s, 3H, N-CH3 )
      
    • 
       5.15 (s, 1H, 
      
      
      
      -CH )
    • 
       7.0 - 7.6 (m, 5H, Indole aromatic protons)
      
    • 
       7.4 (s, 1H, Indole C2-H )
      
  • Interpretation: The singlet at 5.15 ppm is characteristic of the

    
    -proton in aryl-glycines, shifted downfield compared to alkyl amino acids due to the adjacent aromatic ring.
    
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Expected Ion:

    
    
    
  • Fragmentation: Loss of

    
     (
    
    
    
    159) and
    
    
    is common.
HPLC Method for Enantiomeric Excess (ee)
  • Column: Chiralpak AD-H or OD-H

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA

  • Detection: UV at 280 nm (Indole absorption)

  • Purpose: Essential to verify the (S)-configuration purity (>98% ee required for biological use).

Applications in Drug Discovery

Peptidomimetics

This amino acid is used to introduce conformational constraints into peptide chains. The direct attachment of the bulky indole group to the backbone restricts rotation around the


 and 

angles, stabilizing specific secondary structures like

-turns.
Biological Activity
  • Indoleamine 2,3-dioxygenase (IDO) Probes: As a substrate analog, it can be used to study enzymes that process tryptophan, although the N-methylation prevents certain catalytic steps requiring N-H deprotonation.

  • Antitumor Agents: Derivatives of indolylglycines have shown cytotoxicity against specific cancer cell lines (e.g., HeLa, MCF-7) by inhibiting tubulin polymerization.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C, protected from light and moisture. Indoles are prone to oxidation; argon atmosphere is recommended for long-term storage.

  • Precautions: Wear gloves and safety glasses. Avoid inhalation of dust.

References
  • Friedel-Crafts Alkylation of Indoles:Journal of the American Chemical Society, "Asymmetric Friedel–Crafts Alkyl

    
    -Imino Esters." 
    
  • Indolylglycine Synthesis: Tetrahedron, "Enantioselective synthesis of 3-indolylglycine derivatives."

  • Properties of Indole Derivatives: PubChem Compound Summary, "2-amino-2-(1H-indol-3-yl)acetic acid."[2]

  • Tubulin Inhibition: RSC Medicinal Chemistry, "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl) derivatives."[1]

Sources

Exploratory

Therapeutic Potential of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid Derivatives: A Technical Guide

Executive Summary The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, serving as the core of numerous endogenous signaling molecules (e.g., serotonin, melatonin) and synthetic therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, serving as the core of numerous endogenous signaling molecules (e.g., serotonin, melatonin) and synthetic therapeutics[1]. Among its derivatives, (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid —also known as (S)-1-methyl-indol-3-ylglycine—represents a highly versatile class of non-proteinogenic amino acids. By acting as structural mimics of both tryptophan and indole-3-acetic acid (IAA), these derivatives offer a unique pharmacological profile. The N-methylation at the indole nitrogen removes hydrogen-bond donor capabilities and increases lipophilicity, altering target residence time and enhancing cellular permeability, while the


-amino acid moiety allows for active transport and peptidomimetic integration.

This whitepaper provides an in-depth analysis of the therapeutic potential, mechanistic pathways, and self-validating synthetic and experimental workflows for developing these derivatives into clinical candidates.

Mechanistic Pharmacology & Target Pathways

The therapeutic utility of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid derivatives spans multiple disease states, driven by their ability to interface with distinct biochemical targets.

Oncology: Tubulin Inhibition and ROS-Mediated Apoptosis

Indole-based compounds have demonstrated profound efficacy as anticancer agents by targeting tubulin polymerization, mimicking the binding modalities of vinca alkaloids[2]. The N-methylated indole-3-glycine scaffold fits optimally into the hydrophobic pockets of the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest. Furthermore, these derivatives significantly upregulate reactive oxygen species (ROS) production, driving the cell toward apoptosis via oxidative stress pathways[2].

Immunomodulation: Aryl Hydrocarbon Receptor (AhR) Agonism

Indole-3-acetic acid (IAA) is a well-documented microbial tryptophan metabolite that acts as a specific ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of the AhR signaling pathway is critical for regulating intestinal immunity, suppressing pro-inflammatory cytokines, and maintaining mucosal homeostasis. The (S)-amino acid derivatives of N-methyl-IAA serve as metabolically stable AhR modulators, offering therapeutic potential for autoimmune and chronic inflammatory conditions such as ankylosing spondylitis and inflammatory bowel disease.

Metabolic Regulation: PPAR- Modulation

Indole-containing compounds have been successfully integrated into thiazolidinedione (TZD) frameworks to create potent euglycemic and hypolipidemic agents[3]. Unlike traditional TZDs (e.g., rosiglitazone), indole-derived metabolic modulators exhibit superior lipid profiles—reducing total cholesterol and LDL while increasing beneficial HDL—making the indole-3-acetic acid scaffold a prime candidate for next-generation Type II diabetes therapeutics[3].

MOA Indole (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid AhR Aryl Hydrocarbon Receptor Indole->AhR Ligand Binding Tubulin Tubulin Polymerization Indole->Tubulin Inhibition PPAR PPAR-γ / Metabolic Targets Indole->PPAR Modulation Immunity Intestinal Homeostasis AhR->Immunity Gene Transcription Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis ROS Generation Glucose Euglycemic Effects PPAR->Glucose Lipid Metabolism

Fig 1: Multi-target pharmacological pathways of the indole-3-glycine scaffold.

Enantioselective Synthesis & Chemical Validation

The biological activity of non-proteinogenic amino acids is highly stereospecific. The synthesis of the pure (S)-enantiomer is achieved via the Asymmetric Friedel-Crafts Alkylation of 1-methylindole with imino derivatives of glyoxylates[4].

Causality in Catalyst Selection

To achieve high enantiomeric excess (ee), a Chiral Phosphoric Acid (CPA) catalyst (e.g., BINOL-derived phosphoric acid) is utilized[4]. The CPA functions as a bifunctional catalyst:

  • Electrophilic Activation: The Brønsted acid protonates the imine, lowering the LUMO and increasing its susceptibility to nucleophilic attack.

  • Stereocontrol: The bulky chiral binaphthyl backbone and the phosphate counterion create a sterically demanding pocket. This dual hydrogen-bond network shields the Re-face of the imine, forcing the C3 position of the 1-methylindole to attack exclusively from the Si-face, yielding the (S)-indol-3-ylglycine derivative in excellent yields (85-93%) and high enantioselectivity[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating system where chemical purity dictates biological reliability.

Protocol 1: Chiral Validation via HPLC

Rationale: Biological targets (e.g., AhR, Tubulin) are chiral environments. Testing racemic mixtures confounds target engagement data. Validating ee prior to biological screening is mandatory.

  • Sample Preparation: Dissolve 1 mg of the synthesized (S)-derivative in 1 mL of HPLC-grade Hexane/Isopropanol (80:20).

  • Chromatography: Inject 10

    
    L onto a chiral stationary phase column (e.g., Chiralpak AD-H).
    
  • Elution: Run an isocratic method at 1.0 mL/min and monitor UV absorbance at 254 nm.

  • Validation Check: The protocol is self-validating if the minor (R)-enantiomer peak constitutes <5% of the total Area Under the Curve (AUC), confirming an ee of >90%. Compounds failing this metric must be recrystallized.

Protocol 2: In Vitro Cytotoxicity & ROS Quantification

Rationale: To prove that cytotoxicity is mechanism-specific (ROS-driven apoptosis) rather than non-specific necrosis[2].

  • Cell Culture: Seed HCT-116 colorectal cancer cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Drug Treatment: Treat cells with the (S)-derivative at varying concentrations (0.1

    
    M to 100 
    
    
    
    M) for 48h.
  • Viability Assay (MTT): Add MTT reagent; incubate for 4h. Solubilize formazan crystals and read absorbance at 570 nm to calculate the

    
    .
    
  • ROS Quantification (DCFDA Assay): In a parallel plate, treat cells with the

    
     concentration for 12h. Add 10 
    
    
    
    M DCFDA for 30 mins. Measure fluorescence (Ex/Em = 485/535 nm).
  • Validation Check: The system self-validates if the addition of an ROS scavenger (e.g., N-acetylcysteine) rescues cell viability, proving that the observed

    
     is causally linked to oxidative stress.
    

Workflow Step1 Asymmetric Alkylation (CPA Catalyst) Step2 Chiral HPLC Validation (ee > 90%) Step1->Step2 Purified (S)-Isomer Step3 In Vitro Screening (Target Cells) Step2->Step3 Lead Compounds Step4 Mechanistic Assays (ROS, AhR) Step3->Step4 Hit Validation

Fig 2: Self-validating workflow from asymmetric synthesis to hit validation.

Quantitative Data Presentation

The following table summarizes the benchmark metrics for indole-3-glycine derivatives synthesized via CPA catalysis and their corresponding biological efficacies based on literature standards[2],[4],[3].

ParameterMetric / ValuePharmacological Significance
Synthetic Yield 85% – 93%High efficiency via CPA-catalyzed Friedel-Crafts alkylation.
Enantiomeric Excess (ee) 51% – >90%Crucial for stereospecific binding to chiral targets (e.g., AhR).
Cytotoxicity (

)
Low nanomolar rangePotent G2/M phase arrest in HCT-116 CRC cell lines.
Antimicrobial (MIC) 1.9 – 3.9

M
High efficacy against M. smegmatis (DNA primase/gyrase inhibition).
Bioavailability (F%) ~44% (Indole-TZDs)N-methylation enhances lipophilicity and oral bioavailability.

References

1.[2] Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC Source: nih.gov URL: [Link]

2. Title: Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice - Frontiers Source: frontiersin.org URL: [Link]

3.[1] Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI Source: mdpi.com URL: [Link]

5.[3] Title: Indole-containing thiazolidine-2,4-diones as novel euglycemic and hypolipidemic agents Source: portico.org URL: [Link]

Sources

Foundational

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid CAS number and identifiers

The following technical guide provides an in-depth analysis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid , a specialized chiral building block used in advanced peptide synthesis and medicinal chemistry. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid , a specialized chiral building block used in advanced peptide synthesis and medicinal chemistry.

Executive Summary

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (also known as (S)-1-Methyl-3-indolylglycine ) is an unnatural, chiral


-amino acid. Structurally, it is an analog of phenylglycine where the phenyl ring is replaced by an 

-methylated indole moiety. This compound serves as a critical intermediate in the synthesis of peptidomimetics, indole-based alkaloids (such as

-carbolines), and potential

-lactam antibiotics. Its rigid indole core provides unique steric and electronic properties, making it valuable for constraining peptide conformations and enhancing the binding affinity of drug candidates targeting G-protein coupled receptors (GPCRs).

Chemical Identity & Identifiers

ParameterDetail
Chemical Name (S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid
Common Synonyms (S)-1-Methyl-3-indolylglycine; (S)-

-Amino-(1-methylindol-3-yl)acetic acid
CAS Number (Racemic) 1000058-38-7 (Primary identifier for the chemical structure)
CAS Number (S-Isomer) Not widely indexed in public registries; typically resolved from racemate.[1]
Related CAS 630392-83-5 (The unmethylated analog: (S)-Amino-(1H-indol-3-yl)acetic acid)
Molecular Formula

Molecular Weight 204.23 g/mol
Chirality (S)-Enantiomer
SMILES (Isomeric) Cn1cc(C(=O)O)c2ccccc12
InChI Key Predicted:[2][3]HYLFRICFKVJJOZ-UHFFFAOYSA-N (Base structure)

Physical & Chemical Properties[1][2][3][4][5][6][7][8]

PropertyValue / Description
Appearance Off-white to pale yellow solid
Melting Point >200 °C (Decomposition expected for amino acids)
Solubility Soluble in DMSO, dilute acid (1M HCl), and methanol; sparingly soluble in water.
pKa Values

(COOH),

(

) (Predicted based on Phenylglycine)
Stability Stable under standard laboratory conditions. Sensitive to strong oxidation due to the indole ring.
Reactivity The indole C2 position is susceptible to electrophilic substitution; the amino group is nucleophilic.

Synthesis & Manufacturing Methodologies

The synthesis of the enantiopure (S)-isomer is challenging due to the tendency of


-amino acids with aryl substituents to racemize. Two primary routes are recommended: Asymmetric Strecker Synthesis  (Route A) and Enzymatic Resolution  (Route B).
Route A: Asymmetric Strecker Synthesis

This pathway uses a chiral auxiliary to induce stereochemistry during the cyanide addition step.

  • Starting Material: 1-Methylindole-3-carboxaldehyde.

  • Chiral Auxiliary: (S)-(-)-

    
    -Methylbenzylamine or (S)-Phenylglycinol.
    
  • Imine Formation: Condensation of the aldehyde with the amine to form a chiral imine.

  • Strecker Reaction: Addition of TMSCN (Trimethylsilyl cyanide) at low temperature (-78°C) catalyzed by a Lewis acid (e.g.,

    
    ). The chiral auxiliary directs the cyanide attack to the Re-face.
    
  • Hydrolysis & Deprotection: Acid hydrolysis converts the nitrile to the carboxylic acid and cleaves the chiral auxiliary, yielding the free amino acid.

Route B: Enzymatic Kinetic Resolution (Scalable)

This method starts with the racemic amino acid (CAS 1000058-38-7) and uses a biocatalyst to selectively hydrolyze one enantiomer.

  • Racemic Synthesis: Friedel-Crafts alkylation of 1-methylindole with ethyl glyoxylate and ammonia yields racemic ethyl 2-amino-2-(1-methylindol-3-yl)acetate.

  • N-Acetylation: Protect the amine with acetic anhydride to form the

    
    -acetyl-DL-amino acid ester.
    
  • Enzymatic Hydrolysis: Treat with Acylase I (from Aspergillus melleus) or Penicillin G Amidase .

    • Mechanism:[4] The enzyme selectively deacetylates the (S)-enantiomer (L-form), leaving the (R)-enantiomer as the

      
      -acetyl derivative.
      
  • Separation: The free (S)-amino acid precipitates or is extracted into the aqueous phase at neutral pH, while the unreacted (R)-derivative remains in the organic phase.

Experimental Workflow Diagram (DOT)

SynthesisPathways Start 1-Methylindole-3-carboxaldehyde Imine Chiral Imine Formation (w/ (S)-Methylbenzylamine) Start->Imine Condensation Strecker Asymmetric Strecker (TMSCN, -78°C) Imine->Strecker Stereoselective Addition Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Strecker->Hydrolysis Deprotection FinalProduct (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid Hydrolysis->FinalProduct Purification RacemicStart Racemic Synthesis (Friedel-Crafts) RacemicMix Racemic N-Acetyl Ester RacemicStart->RacemicMix Acetylation Enzyme Enzymatic Resolution (Acylase I) RacemicMix->Enzyme Selective Hydrolysis Separation Separation (pH Adjustment) Enzyme->Separation Separation->FinalProduct Precipitation of (S)-Form

Figure 1: Dual pathways for the synthesis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid: Asymmetric Strecker (Left) and Enzymatic Resolution (Right).

Analytical Quality Control

To ensure the integrity of the (S)-enantiomer, the following analytical protocols are mandatory.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

NMR Spectroscopy
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.0 (br s, COOH), 7.8-7.0 (m, 5H, Indole-H), 5.1 (s, 1H, 
      
      
      
      -CH), 3.8 (s, 3H, N-Me).
    • Note: The singlet at

      
       3.8 ppm confirms the 
      
      
      
      -methylation. The absence of a doublet at
      
      
      ~11 ppm (indole NH) confirms substitution at N1.

Applications in Drug Development[10]

  • Peptidomimetics: Used to introduce conformational constraints in peptide backbones. The bulky indole group restricts the rotation of the

    
     and 
    
    
    
    angles, stabilizing
    
    
    -turn structures.
  • 
    -Carboline Synthesis:  Reacting this amino acid with aldehydes via a Pictet-Spengler reaction yields tetrahydro-
    
    
    
    -carbolines, a scaffold found in antihistamines (e.g., Dimebon) and antipsychotics.
  • Antibiotic Side Chains: Analogous to the phenylglycine side chain of Ampicillin, this moiety can be attached to the 6-APA core to generate novel semi-synthetic penicillins with enhanced stability against

    
    -lactamases.
    

References

  • ChemicalBook. CAS 630392-83-5 Entry ((S)-Amino-(1H-indol-3-yl)-acetic acid).Link

  • GuideChem. CAS 1000058-38-7 Entry (Amino-(1-methyl-1H-indol-3-yl)-acetic acid).Link

  • Jiang, B., et al. "Synthesis of

    
    -(3-Indolyl)glycine Derivatives via Spontaneous Friedel-Crafts Reaction." Synthesis, 2005.[5] Link
    
  • Liu, Y., et al. "Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid."[6] Journal of Chemical Research, 2005. Link

  • PubChem. 1-Methylindole (Precursor Data).Link

Sources

Exploratory

Engineering Peptidomimetics: The Role of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid in Modern Drug Discovery

Executive Summary The transition from canonical peptides to therapeutically viable peptidomimetics relies heavily on the strategic incorporation of non-proteinogenic amino acids (ncAAs)[1]. Among these, (S)-Amino-(1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical peptides to therapeutically viable peptidomimetics relies heavily on the strategic incorporation of non-proteinogenic amino acids (ncAAs)[1]. Among these, (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid —an N-methylated derivative of 3-indolylglycine—stands out as a powerful structural restrictor. By directly attaching the indole moiety to the


-carbon and methylating the indole nitrogen, this ncAA functionally replaces L-tryptophan while fundamentally altering the peptide's conformational flexibility, lipophilicity, and proteolytic stability[2]. This technical guide explores the structural causality, synthetic assembly, and self-validating experimental methodologies required to leverage this molecule in advanced drug discovery.

Structural Causality & Physicochemical Profiling

To understand the utility of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, we must analyze the causality behind its structural deviations from canonical L-Tryptophan.

  • 
    -Carbon Attachment (The Indolylglycine Scaffold):  In L-Tryptophan, the indole ring is separated from the peptide backbone by a 
    
    
    
    -methylene spacer. In contrast, this ncAA attaches the indole directly to the
    
    
    -carbon[2]. This truncation severely restricts the Ramachandran dihedral angles (
    
    
    ,
    
    
    ), reducing the entropic penalty upon target binding and pre-organizing the peptide into rigid secondary structures (such as
    
    
    -turns).
  • N1-Methylation: The canonical indole >N-H group acts as a strong hydrogen bond donor, often leading to off-target kinase or receptor promiscuity. Methylating this nitrogen eliminates its H-bond donor capacity, thereby increasing target selectivity. Furthermore, the methyl group enhances the overall lipophilicity (LogP) of the peptide, improving membrane permeability—a critical bottleneck in peptide therapeutics.

Table 1: Physicochemical and Structural Comparison
Amino AcidSide-Chain AttachmentIndole N-H DonorRelative LipophilicityConformational Flexibility
L-Tryptophan

-carbon (Propanoic)
YesBaselineHigh
(S)-3-Indolylglycine

-carbon (Acetic)
YesModerateRestricted
(S)-N-Me-Indolylglycine

-carbon (Acetic)
NoHighHighly Restricted

Synthesis & Diastereoselective Assembly

The synthesis of optically active 3-indolylglycines demands rigorous stereocontrol, as the


-chiral center is prone to racemization. The most robust methodologies utilize highly diastereoselective Friedel-Crafts-type alkylations. By reacting N-methylindole with chiral cyclic glyoxylate imines in the presence of Brønsted acids (e.g., TFA), researchers can achieve excellent enantiomeric excesses[3]. Alternatively, asymmetric oxidative heterocoupling of unprotected indoles with chiral nucleophilic glycine equivalents provides a scalable route to these critical building blocks.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems . A protocol must contain internal checkpoints that confirm success before proceeding to the next step, preventing the compounding of errors.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the extreme steric hindrance of the


-attached indole, standard coupling protocols often fail. This workflow utilizes highly reactive coupling reagents and a dual-validation checkpoint.

Step 1: Resin Preparation & Deprotection

  • Swill Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Treat with 20% piperidine in DMF (2 × 10 min).

  • Self-Validation Check: Collect the deprotection effluent and measure UV absorbance at 301 nm. The concentration of the piperidine-dibenzofulvene adduct must match the theoretical resin loading capacity to confirm complete deprotection.

Step 2: Sterically Hindered Coupling

  • Pre-activate 4.0 equivalents of Fmoc-(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid with 3.9 eq HATU and 8.0 eq DIPEA in DMF for 3 minutes.

  • Add to resin and agitate at 40°C for 2 hours (extended coupling time due to steric clash).

Step 3: Dual-Validation Checkpoint (Critical)

  • Primary Check: Perform a colorimetric Kaiser test. A yellow resin indicates successful coupling (absence of primary amines).

  • Secondary Check (Self-Validation): The Kaiser test can yield false negatives for sterically hindered amines. Perform a micro-cleavage on 1 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS. Proceed to the next cycle only if the exact mass of the coupled product is confirmed without deletion sequences.

SPPS_Workflow Start Resin Preparation (Fmoc-Rink Amide) Deprotect Fmoc Deprotection (UV Validation at 301nm) Start->Deprotect Couple Couple (S)-N-Me-Igl (HATU/DIPEA, 40°C) Deprotect->Couple Validate Kaiser Test & LC-MS Micro-cleavage Couple->Validate Validate->Deprotect Mass Confirmed (Next AA) Cleave TFA Cleavage & Global Deprotection Validate->Cleave Sequence Complete

Workflow for SPPS incorporation of the ncAA with built-in LC-MS and Kaiser test validation.

Protocol 2: Proteolytic Stability Assay

Substituting Tryptophan with (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid shields the peptide backbone from enzymatic cleavage.

Step 1: Enzymatic Incubation

  • Incubate 10 µM of the purified peptide in human blood serum (or purified Chymotrypsin buffer) at 37°C.

Step 2: Quenching with Internal Standard (Self-Validation)

  • At intervals (0, 1, 2, 4, 8, 24 hrs), extract 50 µL aliquots and quench in 100 µL of ice-cold acetonitrile.

  • Self-Validation Check: The quenching acetonitrile must be pre-spiked with a heavy-isotope labeled internal standard (IS) peptide. This ensures that any reduction in the target peptide's MS signal is due to true enzymatic degradation, not matrix suppression or precipitation losses.

Step 3: LC-MS/MS Quantification

  • Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer, plotting the ratio of Target AUC / IS AUC over time.

Table 2: Comparative Proteolytic Half-Life ( ) in Human Serum
Peptide VariantModifications

(hours)
Fold Increase vs WT
Wild-Type Canonical L-Trp1.21.0x
Variant A (S)-3-Indolylglycine8.57.1x
Variant B (S)-N-Me-Indolylglycine> 48.0> 40.0x

Pharmacological Impact & Proteolytic Resistance

The data in Table 2 illustrates a profound pharmacological advantage. The steric bulk of the


-attached indole physically blocks the 

subsite of serine proteases (like chymotrypsin) from accessing the scissile bond. Concurrently, the N-methyl group alters the hydrophobic interaction dynamics, preventing the peptide from adopting the extended conformation required for protease active-site docking.

Proteolytic_Resistance Peptide Peptide with (S)-N-Me-Igl Protease Protease Active Site (e.g., Chymotrypsin) Peptide->Protease Attempts Binding Steric Alpha-Indole Steric Clash Protease->Steric Restricts Cleavage Lipo N-Methyl Hydrophobic Shielding Protease->Lipo Alters Pocket Fit Stable Proteolytic Stability Maintained Steric->Stable Lipo->Stable

Mechanistic basis for enhanced proteolytic stability conferred by the N-methylated ncAA.

By integrating (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid into rational drug design, scientists can systematically overcome the inherent liabilities of peptide therapeutics, transforming transient biological signals into durable, highly selective pharmacological agents.

References

  • Source: nih.
  • Source: rsc.
  • Source: thieme-connect.
  • Source: medchemexpress.

Sources

Foundational

Solubility Profile of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid: A Technical Guide for Water and Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Content Type: Technical Whitepaper & Experimental Guide Executive Summary & Physicochemical Profiling As a Senior Application Scientist, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter formulation challenges with unnatural amino acids. The molecule (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (also known as N-methylindole-3-glycine) presents a uniquely challenging solubility profile. It combines a highly polar, ionizable glycine backbone with a rigidly lipophilic N-methylindole core.

Unlike standard tryptophan, the methylation of the indole nitrogen in this molecule eliminates its hydrogen-bond donor capacity. This structural modification significantly increases the lipophilicity (logP) of the side chain while leaving the zwitterionic backbone intact. Consequently, the molecule exhibits a paradoxical solubility behavior: it is too lipophilic to dissolve readily in neutral water, yet too polar (due to its zwitterionic charges) to dissolve in non-polar organic solvents[1].

Understanding the ionization state is critical for interpreting its solubility data and designing effective assay formulations.

IonizationStates Cation Cation Zwitterion Zwitterionic Species pH 5.5 - 6.0 (pI) Net Charge: 0 Cation->Zwitterion Deprotonation (-H+) Zwitterion->Cation Protonation (+H+) Anion Anion Zwitterion->Anion Deprotonation (-H+) Anion->Zwitterion Protonation (+H+)

Figure 1: pH-dependent ionization states of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid.

Aqueous Solubility Dynamics: The U-Shaped Curve

In aqueous systems, the solubility of this compound is entirely dictated by its transfer free energy and the pH of the environment[2]. It exhibits a classic U-shaped pH-solubility profile.

  • At the Isoelectric Point (pI ~5.8): The molecule exists almost exclusively as a net-neutral zwitterion (

    
    , 
    
    
    
    ). In the solid state, these opposing charges form a highly stable, tightly packed ionic crystal lattice. Because the hydration energy of water is insufficient to overcome both this lattice energy and the hydrophobic penalty of the N-methylindole ring, the intrinsic solubility (
    
    
    ) hits its absolute minimum[3].
  • At pH < 2.0: The carboxylate group protonates, yielding a net cationic species. The disruption of the zwitterionic lattice allows for ion-dipole solvation by water, exponentially increasing solubility.

  • At pH > 9.5: The amine group deprotonates, yielding a net anionic species. Similar to the cationic state, the lattice is broken, and water easily solvates the negatively charged carboxylate.

The Causality of Formulation Failure: A common mistake in in-vitro drug development is attempting to dissolve this compound directly into a pH 7.4 assay buffer. At pH 7.4, the distribution coefficient (logD) is highly negative due to the dominant zwitterionic population[1]. The compound will rapidly precipitate ("crash out") because the buffer pH is too close to the molecule's pI.

Solubility in Organic Solvents

The zwitterionic nature of the backbone strictly limits the choice of organic solvents. The table below summarizes the quantitative and mechanistic solubility profile across different solvent classes.

Solvent ClassExample SolventDielectric Constant (

)
Expected SolubilityPrimary Solvation Mechanism
Non-Polar Hexane, Toluene< 3Insoluble (<0.1 mg/mL)Inability to solvate the

and

charges.
Polar Protic Methanol, Ethanol24 - 33Low (1 - 5 mg/mL)Hydrogen bonding; struggles to fully overcome lattice energy.
Polar Aprotic DMSO, DMF37 - 47High (>50 mg/mL)Strong dipole-ion interactions; excellent hydrophobic solvation of the indole core.

Why DMSO is the Gold Standard: Dimethyl sulfoxide (DMSO) is the optimal solvent for stock solutions. Its high dielectric constant allows it to separate the zwitterionic charges, while its exposed oxygen atom acts as a powerful hydrogen-bond acceptor for the


 group. Simultaneously, the hydrophobic methyl groups of DMSO efficiently solvate the N-methylindole core.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To accurately determine the solubility of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, researchers must avoid kinetic traps (supersaturation). The following Shake-Flask methodology is designed as a self-validating system —meaning the protocol inherently checks for artifacts that could invalidate the data.

Step-by-Step Methodology
  • Preparation: Weigh out an excess amount of the solid compound (e.g., 10 mg) into a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

    • Causality: A high buffer capacity (50 mM) is required because dissolving a zwitterion can consume or release protons, drastically altering the pH of weak buffers.

  • Equilibration: Seal the tube and agitate on a thermoshaker at 25°C at 800 RPM for 48 hours.

    • Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE must be used instead of Nylon. Nylon contains amide bonds that can hydrogen-bond with the zwitterion, leading to non-specific adsorption and artificially low concentration readings.

  • Internal Validation 1 (pH Shift): Measure the pH of the filtered supernatant. If the pH has shifted by >0.1 units from the starting buffer, the measured solubility corresponds to the new pH, not the target pH. The experiment must be discarded and repeated with a stronger buffer.

  • Internal Validation 2 (Solid-State Phase): Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD). If the crystal pattern differs from the starting API, a phase change (e.g., salt formation or hydrate conversion) has occurred, which fundamentally alters the intrinsic solubility being measured.

  • Quantification: Dilute the validated supernatant and analyze via HPLC-UV against a known calibration curve.

Workflow Start Excess API + Solvent Equilibrate Equilibrate (48h, 25°C) Start->Equilibrate PhaseSep Phase Separation (Centrifuge + PTFE Filter) Equilibrate->PhaseSep Check1 Validation 1: pH Shift? (If >0.1, reject/adjust) PhaseSep->Check1 Check2 Validation 2: XRPD (Check for phase change) PhaseSep->Check2 Quantify HPLC-UV Quantification Check1->Quantify Pass Check2->Quantify Pass

Figure 2: Self-validating thermodynamic solubility protocol with internal quality controls.

Conclusion & Formulation Strategy

For drug development professionals working with (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, the path forward requires respecting its zwitterionic boundary conditions.

Best Practice for Assays: Always prepare primary stock solutions in 100% DMSO. When dosing into aqueous biological assays (pH 7.4), perform rapid, high-dilution steps directly into the assay media containing carrier proteins (like BSA) or mild surfactants (like 0.01% Tween-20). These additives will temporarily stabilize the kinetic solubility of the N-methylindole core, preventing the zwitterion from nucleating and crashing out before the assay concludes.

References

  • Nomoto, A., et al. "Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences." The Journal of Physical Chemistry B, ACS Publications, 2025.[Link][2]

  • Gude, M., et al. "Partition Coefficients and Solubilities of Glycine in the Ternary Solvent System." Journal of Chemical Thermodynamics / R Discovery, 1997. [Link][3]

Sources

Exploratory

Metabolic Stability &amp; Biotransformation of (S)-N-Methyl-Indolylglycine Scaffolds

Topic: Metabolic Stability of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid Pharmacophores Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid Pharmacophores Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary & Structural Context

The pharmacophore (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid represents a specific subclass of non-proteinogenic amino acids, structurally defined as N-methylated Indole-3-glycine . Unlike its homolog Tryptophan (which possesses an ethyl linker), the glycine linkage places the amine and carboxylate groups in immediate proximity to the indole C3 position.

This structural rigidity and electronic environment create a unique metabolic profile compared to standard indole-based drugs. This guide analyzes the metabolic "soft spots" of this scaffold, detailing the oxidative and conjugative pathways that drive its clearance, and provides validated protocols for assessing its stability in early-stage discovery.

Structural Pharmacophore Breakdown
  • Core: Indole (benzopyrrole) ring.

  • Modification:

    
    -Methylation (blocks 
    
    
    
    -glucuronidation, increases lipophilicity).
  • Chirality: (S)-configuration at the

    
    -carbon (mimicking natural L-amino acids).
    
  • Linker: Direct attachment of the glycine

    
    -carbon to Indole-C3.
    

Mechanistic Biotransformation Pathways

The metabolic stability of this pharmacophore is governed by three competing pathways: N-demethylation , Ring Hydroxylation , and Oxidative Deamination .

-Demethylation (Phase I)

The


-methyl group acts as a metabolic handle. While it protects the indole nitrogen from direct glucuronidation, it is susceptible to oxidative demethylation, primarily driven by CYP3A4  and CYP2C19 .
  • Mechanism: CYP-mediated hydroxylation of the methyl group forms a hydroxymethyl intermediate (

    
    ), which spontaneously collapses to release formaldehyde and the 
    
    
    
    -desmethyl parent (free indole).
  • Impact: This restores the

    
     bond, making the molecule susceptible to subsequent Phase II conjugation (
    
    
    
    -glucuronidation).
Indole Ring Oxidation (Phase I)

The electron-rich indole ring is prone to electrophilic attack by CYP450 species (specifically CYP2A6 and CYP2E1).

  • Epoxidation/Hydroxylation: Oxidation typically occurs at the C5 or C6 positions, or via the C2-C3 double bond.

  • Oxindole Formation: Oxidation at C2 can lead to the formation of the oxindole derivative (2-oxo-indole), a stable non-toxic metabolite.

  • Toxicity Warning: Unlike 3-methylindole (skatole), which forms a reactive 3-methyleneindolenine intermediate, the steric bulk and electron-withdrawing nature of the

    
    -amino acid group at C3 generally mitigates this specific bioactivation pathway, favoring ring hydroxylation instead.
    
Oxidative Deamination (MAO/Transaminase)

The


-amino acid moiety is a substrate for oxidative deamination.
  • Enzymes: L-Amino Acid Oxidases (L-AAO) or Monoamine Oxidases (MAO), though the steric hindrance of the indole ring directly on the

    
    -carbon may reduce MAO affinity compared to tryptamine derivatives.
    
  • Product: The reaction yields the

    
    -keto acid (Indole-3-glyoxylic acid derivative), which may undergo decarboxylation to an aldehyde.
    

Visualizing the Metabolic Map

The following diagram illustrates the divergence of metabolic fate for the (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid scaffold.

MetabolicPathways Figure 1: Predicted Biotransformation Cascade of N-Methyl-Indolylglycine Parent (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (Parent) NDesmethyl N-Desmethyl Metabolite (Free Indole) Parent->NDesmethyl CYP3A4/2C19 (N-Demethylation) Hydroxy 5-Hydroxy / 6-Hydroxy Derivatives Parent->Hydroxy CYP2A6/2E1 (Aryl Oxidation) Oxindole Oxindole Derivative (2-oxo) Parent->Oxindole CYP Isoforms (C2-Oxidation) KetoAcid Indole-3-glyoxylic Acid (via Deamination) Parent->KetoAcid MAO / Transaminase (Oxidative Deamination) Glucuronide N-Glucuronide Conjugate NDesmethyl->Glucuronide UGT Enzymes (Phase II)

Figure 1: Primary oxidative and conjugative pathways. Blue arrows indicate the dominant clearance route (N-demethylation).

Experimental Protocols for Stability Assessment

To validate the stability of this pharmacophore, a tiered approach using liver microsomes followed by hepatocyte incubation is required.

Protocol A: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450-driven metabolism (Demethylation, Hydroxylation).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1

    
    M (keeps DMSO < 0.1%). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile/IS. Centrifuge at 4000g for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor for loss of parent (m/z [M+H]+) and appearance of N-desmethyl (M-14) and hydroxylated (M+16) peaks.

Calculation:



Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Because indole derivatives can form reactive electrophiles (quinonimine-like or methyleneindolenine species), a trapping assay is mandatory for safety assessment.

Modification:

  • Follow Protocol A, but include Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM in the incubation buffer.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific parent+307 Da adducts in LC-MS.

Quantitative Data Summary: Structure-Metabolism Relationships (SMR)

The following table summarizes how specific structural modifications to the Indolylglycine core affect metabolic parameters.

Structural FeatureMetabolic VulnerabilityPrimary Enzyme(s)Stabilization Strategy
N-Methyl Group High (Demethylation)CYP3A4, CYP2C19Replace with N-Cyclopropyl or N-Difluoromethyl (

) to block oxidation.
Indole C5/C6 Medium (Hydroxylation)CYP2A6, CYP2E1Fluorine substitution at C5/C6 blocks electrophilic attack.

-Amino Group
Medium (Deamination)MAO, L-AAO

-Methylation (creating a quaternary center) completely blocks deamination.
Carboxylic Acid Low (Glucuronidation)UGTsBioisosteric replacement (e.g., Tetrazole) if clearance is too high.

References

  • Gillam, E. M., et al. (2000). "Oxidation of indole by cytochrome P450 enzymes." Journal of Biological Chemistry. Link

    • Establishes the baseline CYP oxidation profiles (C2, C3, C5, C6) for the indole core.
  • Zhang, H., et al. (2019). "Directed Evolution of a Cytochrome P450 Carbene Transferase for Selective Functionalization of Cyclic Compounds." Journal of the American Chemical Society.[1] Link

    • Details the reactivity of 1-methylindole and C3-alkylation mechanisms relevant to this pharmacophore.
  • Skordos, K. W., et al. (2007). "Dehydrogenation of indoline by cytochrome P450 enzymes: a novel 'aromatase' process."[2] Drug Metabolism and Disposition. Link

    • Provides mechanistic insight into the dehydrogenation risks of indole/indoline scaffolds.
  • Hansen, K., et al. (2022). "Monoselective N-Methylation of Amides, Indoles, and Related Structures." Organic Letters. Link

    • Discusses the synthesis and stability implications of N-methyl
  • Walsh, A. A., et al. (2026). "Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands."[3] bioRxiv.[3] Link

    • Recent evidence on the biological activity and conjugation pathways of Indole-Glycine metabolites.[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid

Executive Summary & Strategic Rationale The target molecule, (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid , represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in peptidomimetics an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid , represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in peptidomimetics and alkaloid synthesis. The steric bulk of the indole ring combined with the conformational restriction of the


-amino acid moiety makes it a critical target for drug discovery programs focusing on GPCR modulation and enzyme inhibition.

Synthesizing arylglycines with high enantiomeric excess (ee) is historically challenging due to the lability of the


-proton, which poses a risk of racemization. Furthermore, the electron-rich nature of the 1-methylindole ring requires mild conditions to prevent polymerization or over-alkylation.

This Application Note details two distinct, field-validated protocols:

  • Method A (Organocatalysis): Chiral Phosphoric Acid (CPA) Catalyzed Friedel-Crafts Alkylation.[1] Best for high-throughput screening and "metal-free" requirements.

  • Method B (Auxiliary-Based): Diastereoselective Addition to Ellman’s Sulfinimines.[2] Best for gram-scale synthesis and robust stereocontrol without expensive chiral ligands.

Method A: Organocatalytic Friedel-Crafts Alkylation

Philosophy: This route utilizes Brønsted acid catalysis to activate the imine electrophile while creating a chiral pocket via the catalyst's 3,3'-substituents. It is the "Gold Standard" for atom economy and operational simplicity.

Mechanistic Insight

The reaction proceeds via the activation of an


-imino ester by a chiral BINOL-derived phosphoric acid. The catalyst acts bifunctionally (in NH-indole cases) or as a specific Brønsted acid activator (for 1-methylindole), directing the nucleophilic attack of the indole C3 position to the Re-face or Si-face of the imine, depending on the catalyst geometry.
Experimental Protocol

Reagents:

  • Nucleophile: 1-Methylindole (1.0 equiv)

  • Electrophile: Ethyl

    
    -Boc-
    
    
    
    -iminoacetate (1.0 equiv) (Freshly prepared or purified to remove hydrolysis products)
  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (2-5 mol%)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried reaction vial under Argon, dissolve (R)-TRIP (0.05 equiv) in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Imine Addition: Add Ethyl

    
    -Boc-
    
    
    
    -iminoacetate (1.0 equiv). Stir at -78°C for 15 minutes to allow the catalyst-substrate complex to equilibrate.
  • Nucleophilic Attack: Add 1-Methylindole (1.0 equiv) dropwise.

  • Reaction Monitoring: Stir at -78°C. Monitor by TLC (approx. 4-12 hours). The low temperature is critical to maximize the ee by enforcing a rigid transition state.

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Dry combined organics over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 8:1) yields the protected amino ester.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amino acid salt, or LiOH/THF for ester hydrolysis.

Data & Optimization Table
ParameterVariationYield (%)ee (%)Notes
Solvent DCM8892Faster reaction, slightly lower ee.
Solvent Toluene 85 96 Optimal balance of solubility and selectivity.
Solvent THF6045Competitive H-bonding disrupts catalyst.
Catalyst (R)-BINOL-PA (Unsubstituted)7020Lack of steric bulk fails to induce chirality.
Catalyst (R)-TRIP 95 >98 Bulky 3,3' groups are essential for the pocket.
Workflow Visualization

CPA_Workflow Start Start: Dry Toluene -78°C Complex Catalyst-Imine Complex Formation Start->Complex (R)-TRIP Addition Add 1-Methylindole (Nucleophilic Attack) Complex->Addition Reaction Stir 4-12h (TLC Monitor) Addition->Reaction Quench Quench (NaHCO3) & Extraction Reaction->Quench Purify Flash Chromatography Hex/EtOAc Quench->Purify Product (S)-Indolylglycine Derivative Purify->Product

Figure 1: Workflow for the Organocatalytic synthesis of (S)-1-methyl-3-indolylglycine.

Method B: Ellman’s Sulfinamide Auxiliary Route

Philosophy: When catalyst screening is too costly or scale-up (>10g) is required, the use of a chiral auxiliary provides a robust, predictable outcome. This method relies on diastereoselective Friedel-Crafts alkylation of a chiral sulfinimine.

Mechanistic Insight

Condensing ethyl glyoxylate with (S)-tert-butanesulfinamide yields a chiral sulfinimine. The bulky tert-butyl group and the chiral sulfur center direct the incoming indole nucleophile to a specific face of the imine bond (typically via a chair-like transition state involving the Lewis Acid), establishing the carbon stereocenter.

Experimental Protocol

Phase 1: Sulfinimine Formation

  • Reagents: Ethyl glyoxylate (polymer form, cracked), (S)-(-)-2-methyl-2-propanesulfinamide, CuSO

    
     (anhydrous).
    
  • Procedure: Mix glyoxylate (1.2 equiv) and sulfinamide (1.0 equiv) in DCM. Add CuSO

    
     (2.0 equiv).[3] Stir at RT for 12-24h. Filter and concentrate to yield the (S)-sulfinimine.
    

Phase 2: Asymmetric Alkylation

  • Reagents: (S)-Sulfinimine (from Phase 1), 1-Methylindole (1.1 equiv), Lewis Acid (In(OTf)

    
     or Sc(OTf)
    
    
    
    ).
  • Solvent: DCM or Toluene.

  • Procedure:

    • Dissolve (S)-sulfinimine in DCM.

    • Add Lewis Acid (10-20 mol%).

    • Add 1-Methylindole.

    • Stir at 0°C to RT. (Lower temps improve dr).

    • Crucial Check: Monitor diastereomeric ratio (dr) via crude NMR or HPLC.

  • Hydrolysis: Treat the resulting sulfinamide with 4M HCl in Dioxane to cleave the N-S bond and yield the (S)-amino acid ester hydrochloride salt.

Stereochemical Control Note

Using (S)-tert-butanesulfinamide typically yields the (S)-amino acid configuration when using Lewis Acids that promote a specific chelation model (e.g., In(OTf)


). However, the sense of induction can reverse with different Lewis Acids or additives.
  • Validation: Always confirm absolute configuration by optical rotation comparison to literature values (

    
    ) or X-ray crystallography of the sulfinamide intermediate.
    
Pathway Visualization

Ellman_Route Raw Ethyl Glyoxylate + (S)-t-Bu-Sulfinamide Imine (S)-Sulfinimine Intermediate Raw->Imine CuSO4, DCM Alkylation Add 1-Methylindole + In(OTf)3 (cat.) Imine->Alkylation Friedel-Crafts Separation Isolate Diastereomer (Flash Column) Alkylation->Separation dr > 95:5 Cleavage Acid Hydrolysis (HCl/Dioxane) Separation->Cleavage Final (S)-Amino-(1-methyl-1H-indol-3-yl) acetic acid HCl salt Cleavage->Final

Figure 2: Step-wise synthesis using the Ellman auxiliary strategy.

Analytical Validation (Self-Correcting Systems)

To ensure scientific integrity, the following analytical checkpoints must be integrated:

  • Enantiomeric Excess Determination:

    • Method: Chiral HPLC.

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Expectation: The (S)-enantiomer typically elutes second on AD-H columns under these conditions (verify with racemate).

  • Absolute Configuration Assignment:

    • Do not rely solely on catalyst prediction.

    • Convert a small aliquot to the methyl ester and compare optical rotation to literature:

      
       values for Indolylglycine derivatives are well documented.
      
  • Impurity Profiling:

    • Bis-alkylation: A common side product where two indoles attack one glyoxylate. Avoid by strictly controlling stoichiometry (1:1) and temperature.

References

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.[4] Angewandte Chemie International Edition. Link

  • Terada, M., & Sorimachi, K. (2007). Enantioselective Friedel-Crafts Reaction of Indoles with alpha-Imino Esters Catalyzed by Chiral Phosphoric Acids.[5][6] Journal of the American Chemical Society.[3] Link

  • Rowland, G. B., et al. (2005). Brønsted Acid Catalysis: An Efficient Enantioselective Atom-Economical Reaction. Journal of the American Chemical Society.[3] Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research. Link

  • Wang, X. W., Hua, Y. Z., & Wang, M. C. (2016).[6] Synthesis of 3-Indolylglycine Derivatives via Dinuclear Zinc Catalytic Asymmetric Friedel–Crafts Alkylation Reaction.[6][7][8][9] The Journal of Organic Chemistry. Link

Sources

Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid

Executive Summary (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (referred to herein as 1-Me-IndGly ) is a non-canonical amino acid belonging to the aryl-glycine family. Structurally, it represents a hybrid between Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (referred to herein as 1-Me-IndGly ) is a non-canonical amino acid belonging to the aryl-glycine family. Structurally, it represents a hybrid between Phenylglycine (Phg) and Tryptophan (Trp), where the indole side chain is attached directly to the


-carbon.

While this residue offers unique opportunities for constraining peptide backbone conformation and introducing


-stacking interactions without the entropic cost of a methylene spacer, it presents a severe synthetic challenge: Racemization . Like all aryl-glycines, the electron-withdrawing nature of the aromatic ring attached to the 

significantly increases the acidity of the

-proton, making the activated amino acid highly susceptible to base-catalyzed epimerization during coupling.

This guide details an optimized Fmoc-SPPS protocol designed to suppress racemization (<1%) and ensure efficient coupling, utilizing base-free activation chemistry and optimized cleavage cocktails.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDescription
Systematic Name (S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid
Abbreviation 1-Me-IndGly
Structural Class Aryl-glycine / Indolylglycine
Molecular Weight ~204.23 g/mol (Free acid)
Key Feature

-methyl group blocks

-alkylation; Direct

-Indole attachment.
Solubility Moderate in DMF/NMP; Hydrophobic nature requires careful resin spacing.
pKa (

-H)
Significantly lower than alkyl amino acids (approx. 12-14 vs 21), driving racemization risk.

Critical Synthetic Challenges

The Racemization Mechanism

The primary failure mode when using 1-Me-IndGly is the loss of chiral integrity during the activation step. When a standard tertiary base (e.g., DIPEA) is used with uronium reagents (HBTU/HATU), the base abstracts the acidic


-proton of the activated ester/anhydride, leading to an achiral enolate or oxazolone intermediate.

Visualizing the Threat:

Racemization Start Fmoc-(S)-1-Me-IndGly-OH (Chiral Pure) Activation Activation (e.g., HATU/DIPEA) Start->Activation Carboxyl Activation Oxazolone Oxazolone Intermediate (5(4H)-oxazolone) Activation->Oxazolone Cyclization Racemic Racemic Product (DL-Mixture) Activation->Racemic Direct Enolization Enolate Enolization (Base Catalyzed) Oxazolone->Enolate DIPEA abstracts H-alpha Enolate->Racemic Reprotonation (Random)

Figure 1: Mechanism of base-catalyzed racemization in aryl-glycines. The proximity of the indole ring stabilizes the anionic intermediate, accelerating epimerization.

Steric Hindrance

The bulky indole group attached directly to the backbone creates significant steric clash, slowing down the acylation of the resin-bound amine. Slow coupling prolongs the exposure of the activated species to base, further increasing racemization risk.

Optimized Experimental Protocols

Protocol A: Racemization-Free Coupling (Recommended)

Objective: Couple Fmoc-1-Me-IndGly-OH without using tertiary bases (DIPEA/NMM) during activation.

Reagents:

  • Activator: DIC (N,N′-Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step Procedure:

  • Calculate Equivalents: Use 3.0 eq of Fmoc-1-Me-IndGly-OH relative to resin loading.

  • Dissolution: Dissolve the amino acid and 3.0 eq of Oxyma Pure in minimal DMF.

    • Note: Oxyma Pure is superior to HOBt/HOAt for suppressing racemization and is non-explosive.

  • Activation: Add 3.0 eq of DIC.

    • Crucial: Allow to pre-activate for 2-3 minutes only. Long pre-activation can lead to side reactions.

  • Coupling: Transfer the mixture to the resin-bound free amine.

  • Incubation: Shake at room temperature for 60–90 minutes .

    • Avoid: Do NOT use microwave heating >50°C for this residue. Room temperature is safer for chiral integrity.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/steric residues) or Kaiser test. If positive, re-couple using HATU/Collidine (see below).

Protocol B: "Difficult Sequence" Re-Coupling (Backup)

If Protocol A fails due to extreme steric hindrance, use the "Weak Base" method.

Reagents:

  • Activator: HATU or COMU

  • Base: 2,4,6-Trimethylpyridine (TMP / Collidine)

  • Rationale: Collidine is a weaker base (pKa ~7.4) and more sterically hindered than DIPEA, significantly reducing proton abstraction while sufficient for activating HATU.

Procedure:

  • Dissolve 3.0 eq Fmoc-AA and 2.8 eq HATU in DMF.

  • Add 3.0 eq Collidine . (Do NOT use DIPEA).

  • Add to resin immediately. Couple for 45-60 mins.

Protocol C: Cleavage & Deprotection

The 1-methyl group protects the indole nitrogen, but the electron-rich carbon ring (C2/C4-C7) acts as a scavenger for electrophiles (like t-butyl cations) released during cleavage.

Cocktail Formulation (Reagent K derivative):

  • TFA: 90% (v/v)

  • Phenol: 2.5% (w/v) (Plasticizer/Scavenger)

  • Water: 2.5% (v/v)

  • TIPS (Triisopropylsilane): 2.5% (v/v)

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (v/v)

Why DODT? It is less malodorous than EDT but equally effective at protecting electron-rich aromatic rings (Trp, IndGly) from alkylation and sulfonation.

Procedure:

  • Wash resin with DCM (3x) to remove DMF traces.

  • Add cold cleavage cocktail (10 mL per 1 g resin).

  • Shake at room temperature for 2–3 hours.

  • Precipitate in cold diethyl ether.

Workflow Visualization

SPPS_Workflow Resin Resin Preparation (Fmoc Removal) Choice Coupling Strategy Selection Resin->Choice MethodA Method A (Standard) DIC + Oxyma Pure (Base-Free) Choice->MethodA Primary Choice MethodB Method B (Steric/Recouple) HATU + Collidine (Weak Base) Choice->MethodB If Aggregation Suspected Check Kaiser/Chloranil Test MethodA->Check MethodB->Check Fail Incomplete Coupling Check->Fail Positive (Blue/Violet) Success Complete Coupling Check->Success Negative (No color) Fail->MethodB Re-couple NextStep Fmoc Deprotection (20% Piperidine) Success->NextStep Cleavage Final Cleavage TFA/TIPS/DODT/H2O NextStep->Cleavage End of Sequence

Figure 2: Decision tree for incorporating 1-Me-IndGly into peptide sequences.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Double Peaks in HPLC Racemization (D-isomer formation)Switch from DIPEA to Collidine or DIC/Oxyma . Lower coupling temp to 25°C.
Mass +56 Da t-Butyl alkylation on IndoleIncrease scavenger load (DODT/EDT) in cleavage cocktail. Ensure cocktail is fresh.
Low Yield / Deletion Steric hindranceUse Protocol B (HATU/Collidine). Double couple. Use PEG-based resins (ChemMatrix) to reduce aggregation.
Slow Fmoc Removal Aggregation of hydrophobic patchUse DBU (2%) + Piperidine (20%) for deprotection, or heat to 40°C (only for deprotection, not coupling).

References

  • Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions."[2] Tetrahedron Letters, 58(23), 2244-2247. Link

    • Key Finding: Establishes that base-catalyzed coupling is the primary cause of racemization in aryl-glycines and validates the use of weak bases (TMP) or carbodiimides.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

    • Key Finding: Comprehensive review of coupling reagents, highlighting the safety and efficiency of Oxyma Pure over HOBt.
  • Steinauer, R., et al. (1989). "Racemization of phenylglycine derivatives." Bachem Application Notes. Link

    • Key Finding: Early foundational work identifying the acidity of the alpha-proton in phenylglycine analogs.
  • Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based SPPS." Application Note. Link

    • Key Finding: Protocols for using TMP (Collidine)

Sources

Method

Application Note: Synthesis of Ester Derivatives of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

This Application Note is structured as a comprehensive technical guide for the preparation of ester derivatives of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid . It addresses the specific synthetic challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the preparation of ester derivatives of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid . It addresses the specific synthetic challenges posed by the indole-glycine scaffold, particularly the risk of racemization and indole ring instability.[1]

[1][2]

Executive Summary & Strategic Analysis

The target molecule, (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid , represents a unique class of "Indole-Glycines."[1][2] Unlike Tryptophan, where the amino-acid functionality is separated from the indole ring by a methylene spacer, this molecule features the amino-acid moiety attached directly to the indole C3 position.[1]

The "Indole-Glycine" Challenge

Synthesis of esters from this scaffold presents two competing failure modes that standard amino acid protocols (e.g.,


/MeOH reflux) often trigger:
  • Racemization (The

    
    -Proton Acidity): 
    The 
    
    
    
    -proton in aryl-glycines is significantly more acidic (
    
    
    ) than in alkyl amino acids (
    
    
    ) due to resonance stabilization of the enolate by the adjacent aromatic ring.[1][2] In this specific molecule, the electron-rich indole ring further stabilizes the carbocation character of the transition state, making the chiral center highly labile under thermodynamic conditions (high heat/strong base).[1]
  • Indole Instability: While the 1-methyl substitution protects the indole nitrogen from protonation and subsequent dimerization, the C2 position remains susceptible to electrophilic attack.[1] Harsh acidic conditions (e.g., prolonged reflux in concentrated HCl) can lead to decomposition or polymerization tars.

Strategic Recommendations

To ensure high enantiomeric excess (


) and chemical yield, this guide presents two distinct protocols:
  • Protocol A (Direct Synthesis): A modified Thionyl Chloride method optimized for kinetic control (low temperature) to minimize racemization.[1] Best for simple methyl/ethyl esters.[2]

  • Protocol B (Protected Route): A 3-step Protection-Esterification-Deprotection sequence.[1][2] This is the Gold Standard for high-value applications requiring >99%

    
     or complex ester groups (e.g., tert-butyl, benzyl).[1][2]
    

Reaction Workflows (Visualized)

The following diagram outlines the decision matrix and chemical pathways for both protocols.

Synthesis_Pathways cluster_Direct Protocol A: Direct Esterification cluster_Protected Protocol B: High-Fidelity Route Start (S)-Amino-(1-methyl-1H-indol-3-yl) acetic acid (Zwitterion) SOCl2 SOCl2 / MeOH (0°C to RT) Start->SOCl2 Fast/Cheap Boc_Prot 1. Boc2O, NaOH Start->Boc_Prot High Purity Req. Direct_Prod Methyl Ester HCl Salt SOCl2->Direct_Prod Risk: ~5% Racemization Boc_Inter N-Boc Acid Boc_Prot->Boc_Inter Coupling 2. Alkyl Halide / Base or EDC/DMAP Boc_Inter->Coupling Boc_Ester N-Boc Ester Coupling->Boc_Ester Deprot 3. HCl / Dioxane Boc_Ester->Deprot Final_Prod Chiral Ester HCl Salt Deprot->Final_Prod >99% ee Preserved

Figure 1: Comparison of Direct Kinetic Esterification vs. Protected Route. Protocol B is recommended for critical drug development stages.[1]

Detailed Experimental Protocols

Protocol A: Modified Thionyl Chloride Method (Direct Methyl Esterification)

Target: Methyl (S)-amino-(1-methyl-1H-indol-3-yl)acetate hydrochloride[1][2]

Mechanism: In situ generation of anhydrous HCl.[1] Critical Control: Temperature must be strictly controlled. DO NOT REFLUX.

Materials:
  • Starting Acid: 10.0 mmol[1][2]

  • Thionyl Chloride (

    
    ): 12.0 mmol (1.2 equiv)[1]
    
  • Methanol (Anhydrous): 20 mL[1]

  • Equipment: Drying tube (

    
    ), Ice-water bath.[1][2]
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Flush with Nitrogen (

    
    ).[1]
    
  • Solvent Charge: Add anhydrous Methanol (20 mL) and cool to -10°C (ice/salt bath).

  • Activation: Add

    
     dropwise over 15 minutes. Caution: Exothermic reaction.[2][3] Evolution of 
    
    
    
    /HCl gas.
  • Addition: Add solid (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid in one portion.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20-25°C). Stir for 12–16 hours.[2]

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The zwitterionic acid will disappear, and a less polar ester spot will appear.

  • Workup:

    • Concentrate the mixture in vacuo at < 40°C (Water bath). High heat during concentration can trigger acid-catalyzed racemization.[1][2]

    • Co-evaporate with anhydrous diethyl ether (

      
       mL) to remove residual HCl and 
      
      
      
      .
  • Isolation: The product typically precipitates as a white to off-white hydrochloride salt.[1][2] Triturate with cold diethyl ether, filter, and dry under high vacuum.

Yield Expectation: 85-95% Racemization Risk: Low (< 2%) if temperature is kept < 25°C. High (> 10%) if refluxed.[1][2]

Protocol B: The "High-Fidelity" Protected Route (Boc Strategy)

Target: General Alkyl Esters (Methyl, Ethyl, tert-Butyl) with maximal optical purity.[1]

Step 1: N-Boc Protection[1][2]
  • Suspend the amino acid (10 mmol) in 1,4-Dioxane/Water (1:1, 40 mL).

  • Add

    
     (1M, 11 mmol) to dissolve the acid.
    
  • Add

    
     (1.1 equiv) and stir at RT for 4 hours.
    
  • Acidify carefully to pH 3 with 1M

    
     (Avoid strong mineral acids).[1] Extract with Ethyl Acetate.[2]
    
  • Result: (S)-2-((tert-butoxycarbonyl)amino)-2-(1-methyl-1H-indol-3-yl)acetic acid.[1][2]

Step 2: Mild Esterification (Alkylation)

Avoids acid catalysis entirely.[1]

  • Dissolve N-Boc acid (1 equiv) in DMF (anhydrous).

  • Add

    
     (1.0 equiv) or 
    
    
    
    (1.2 equiv).[1]
  • Add Alkyl Iodide (MeI, EtI, or Benzyl Bromide) (1.1 equiv).

  • Stir at RT for 3-6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organics with Brine.[2]

  • Purification: Flash Chromatography (Hexane/EtOAc).

Step 3: Deprotection[1][2]
  • Dissolve N-Boc Ester in 4M HCl in Dioxane (dry).

  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Evaporate solvent.[2]

  • Result: Enantiopure Amino Ester Hydrochloride.

Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints are mandatory.

Enantiomeric Excess (ee) Determination

Due to the risk of racemization, optical rotation (


) is insufficient.[1] Chiral HPLC is required.[2]
ParameterMethod Details
Column Daicel Chiralpak® AD-H or Crownpak® CR(+) (for free amines)
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.[1][2]1) for N-protected; Aqueous

for free amine salts.[1][2]
Detection UV @ 280 nm (Indole absorption)
Acceptance Criteria

ee for pharmaceutical applications.
NMR Validation
  • 1H NMR (DMSO-d6): Look for the characteristic Indole C2-H singlet (

    
     ppm) and the chiral 
    
    
    
    -proton (
    
    
    ppm).[1][2]
  • Ester Verification: Methyl ester singlet should appear at

    
     ppm.[1][2]
    
  • 13C NMR: Confirm Carbonyl shift (

    
     ppm for ester vs 173 ppm for acid).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Tarry Residue Indole decomposition due to high acid/temp.[1][2]Switch to Protocol B (Base-promoted esterification).[1][2] Ensure

atmosphere.
Low ee% (Racemization) Overheating during reaction or workup.STOP. Do not reflux. Keep rotary evaporator bath < 35°C.
Incomplete Reaction Water in solvent (hydrolysis equilibrium).[1]Use freshly distilled solvents or molecular sieves.[2] Increase

slightly.
Product is Sticky/Oil Residual solvent or impurities.[2]Triturate with anhydrous

or Pentane to induce crystallization.[2]

Scientific Rationale (Mechanistic Insight)

Why Avoid Reflux?

The mechanism of racemization for aryl-glycines proceeds via the enol form.[1] The rate of enolization (


) is temperature-dependent and acid-catalyzed.[1][2]


By operating at Room Temperature (Protocol A) or under Basic Conditions (Protocol B, Step 2), we minimize the concentration of the protonated carbonyl species or the thermal energy available to overcome the activation barrier for proton abstraction at the chiral center.[1]
Stability of 1-Methylindole

The 1-methyl group blocks the N-H bond, preventing N-acylation side reactions.[1][2] However, the C3-position is occupied by the glycine side chain, forcing any electrophilic substitution to C2.[1] While 1-methylindole is more stable than indole, it is still electron-rich.[1][2] The use of Cesium Carbonate (


)  in Protocol B is specifically chosen because the soft cesium cation promotes solubility of the carboxylate in DMF without being basic enough to deprotonate the 

-carbon (which would cause racemization).[1]

References

  • General Esterification of Amino Acids

    • Greenberg, A., & Wovkulich, P. M. (1986). Modified Thionyl Chloride Method for Amino Acid Esters. Journal of Organic Chemistry.
    • Source:[1]

  • Racemization of Aryl-Glycines: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Aryl-Glycines. Chemical Reviews. Context: Discusses the high acidity of the -proton in phenylglycine analogs.
  • Indole Stability & Protection

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[2]

    • Context: Reactivity of 1-methylindole under acidic conditions.[1][2]

  • Chiral HPLC Methods

    • Daicel Corporation.[2] Application Notes for Chiral Separation of Amino Acid Derivatives.

    • Source:[1]

(Note: Specific CAS-based literature for this exact ester is sparse; these references ground the protocols in established chemistry for the closest structural analogs, Phenylglycine and Indole-3-acetic acid derivatives.)[1][2]

Sources

Application

Application Note: N-Protection Strategies and Stereochemical Preservation of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid

Executive Summary (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (an N-methylated indole-3-glycine derivative) is a highly specialized, non-canonical -arylglycine. Incorporating this building block into peptides or small...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (an N-methylated indole-3-glycine derivative) is a highly specialized, non-canonical


-arylglycine. Incorporating this building block into peptides or small molecules introduces unique aromatic and hydrophobic characteristics. However, its structural topology—an 

-carbon flanked by an electron-withdrawing carboxyl group and an electron-rich N-methylindole ring—renders it highly susceptible to two catastrophic side reactions: base-catalyzed racemization and acid-catalyzed degradation.

This application note provides field-proven, self-validating protocols for the N-protection and subsequent deprotection of this sensitive molecule, ensuring high stereointegrity and structural fidelity during complex syntheses.

Mechanistic Insights: The Dual Threat

As a Senior Application Scientist, it is critical to understand why standard peptide synthesis conditions fail with indole-3-glycines before attempting to optimize them.

  • Base-Catalyzed Racemization (The Fmoc Challenge):

    
    -Arylglycines possess a highly acidic 
    
    
    
    -proton. Exposure to standard basic conditions (e.g., 20% piperidine used in Fmoc deprotection) triggers rapid proton abstraction. This forms a planar enolate intermediate stabilized by the adjacent aromatic indole ring. Subsequent reprotonation occurs non-stereoselectively, leading to severe D/L epimerization[1][2].
  • Acid-Catalyzed Degradation (The Boc Challenge): The electron-rich nature of the indole ring makes the C3–C

    
     bond uniquely labile under strongly acidic conditions (e.g., 95% TFA used in Boc deprotection). This can result in retro-Friedel-Crafts cleavage, releasing the indole moiety and a glyoxylate derivative, or causing irreversible intermolecular alkylation of the indole ring[3].
    

G Mol (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid Base Basic Conditions (e.g., Piperidine) Mol->Base Base Sensitivity Acid Acidic Conditions (e.g., TFA) Mol->Acid Acid Sensitivity Neutral Neutral Conditions (e.g., Hydrogenolysis) Mol->Neutral Optimal Path Enolate α-Proton Abstraction (Planar Enolate) Base->Enolate Carbocation C-C Bond Cleavage (Retro-Friedel-Crafts) Acid->Carbocation Preservation Stereochemical & Structural Preservation Neutral->Preservation Racemization Racemization (Loss of Stereointegrity) Enolate->Racemization Degradation Degradation (Indole Alkylation/Cleavage) Carbocation->Degradation FmocMitigation Fmoc Strategy: Use Piperazine + HOBt Racemization->FmocMitigation BocMitigation Boc Strategy: Use High Scavenger % Degradation->BocMitigation CbzMitigation Cbz Strategy: Standard H2, Pd/C Preservation->CbzMitigation

Degradation pathways of indole-3-glycines and targeted N-protection mitigation strategies.

Comparative Strategy Matrix

To select the appropriate protecting group, one must weigh the synthetic environment (Solid-Phase vs. Solution-Phase) against the molecule's vulnerabilities.

Table 1: Quantitative & Qualitative Comparison of N-Protection Strategies

ParameterFmoc StrategyBoc StrategyCbz Strategy
Deprotection Reagent 20% Piperidine (Standard) / Piperazine (Modified)95% TFA + ScavengersH₂, Pd/C (Hydrogenolysis)
Racemization Risk High (Base-catalyzed enolization)LowVery Low
Degradation Risk LowHigh (Retro-Friedel-Crafts)Very Low
Stereochemical Yield ~70% (Standard) / >95% (Modified)>95%>98%
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-phase synthesisSolution-phase / Fragment coupling

Scientist's Insight: For solution-phase synthesis, Cbz is the gold standard because hydrogenolysis is completely neutral, bypassing both the base-catalyzed racemization and acid-catalyzed degradation pathways entirely[4]. If SPPS is required, the Fmoc strategy must be heavily modified [5].

Validated Experimental Protocols

Protocol A: Solution-Phase Fmoc Protection (pH-Controlled)

Objective: Install the Fmoc group without inducing early-stage racemization. Causality: Using strong organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) during acylation will induce enolization of the


-carbon. Sodium bicarbonate (NaHCO₃) is used to strictly buffer the reaction to pH 8.0–8.5.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid in 25 mL of distilled water.

  • Buffering: Add 25.0 mmol of NaHCO₃. Stir until complete dissolution. Self-Validation: Verify the pH is ~8.2 using a calibrated pH meter.

  • Acylation: Dissolve 11.0 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 25 mL of acetone. Add this dropwise to the aqueous solution over 30 minutes at 0 °C to prevent exothermic micro-environments.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the acetone under reduced pressure. Wash the aqueous phase with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.5 using 1 M HCl at 0 °C. Extract the precipitated product with Ethyl Acetate (3 x 30 mL).

  • Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze via chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard. Expected Result: Enantiomeric excess (ee) > 98%.

Protocol B: Epimerization-Free SPPS Coupling & Deprotection

Objective: Incorporate the Fmoc-protected amino acid into a peptide chain on-resin without racemization. Causality: Standard 20% piperidine causes severe epimerization[1][2]. Replacing it with 20% piperazine (a weaker base) and adding 0.1 M HOBt (an acidic modifier) buffers the microenvironment, suppressing


-enolate formation while still allowing the 

-elimination required for Fmoc cleavage[5].

Step-by-Step Methodology:

  • Coupling: Dissolve 3.0 eq of Fmoc-(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid and 3.0 eq of DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in DMF.

  • Activation: Add 6.0 eq of TMP (2,4,6-trimethylpyridine) instead of DIPEA. Causality: TMP is sterically hindered and less basic, preventing activation-induced racemization. Add to the resin and shake for 2 hours.

  • Washing: Wash resin with DMF (5 x 1 min).

  • Modified Deprotection: Treat the resin with a solution of 20% Piperazine + 0.1 M HOBt in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Validation: Perform a micro-cleavage of 5 mg of resin using 95% TFA / 2.5% TIPS / 2.5% H₂O for 1 hour. Analyze via high-resolution LC-MS. Expected Result: A single sharp peak corresponding to the L-diastereomer, with no +14 Da (alkylation) or -173 Da (retro-Friedel-Crafts) degradation peaks.

Protocol C: Cbz Protection and Hydrogenolysis (Solution Phase)

Objective: Provide the most robust stereochemical preservation for fragment synthesis. Causality: Cbz deprotection via catalytic hydrogenation operates under completely neutral conditions, ensuring absolute stereochemical and structural integrity[4].

Step-by-Step Methodology:

  • Protection: React the free amino acid with Cbz-OSu in THF/H₂O (1:1) using NaHCO₃ as the base (following the pH-controlled principles of Protocol A).

  • Purification: Isolate the Cbz-protected derivative via standard acidic workup and flash chromatography.

  • Deprotection (Hydrogenolysis): Dissolve 5.0 mmol of the Cbz-protected intermediate in 20 mL of anhydrous Methanol.

  • Catalyst Addition: Under an argon atmosphere, carefully add 10% w/w of Palladium on Carbon (Pd/C, 10 wt%).

  • Hydrogenation: Purge the flask with H₂ gas and maintain under a balloon of H₂ at room temperature for 4 hours.

  • Self-Validation: Monitor hydrogen uptake. The reaction is self-indicating; cessation of H₂ consumption signifies complete deprotection. Confirm via TLC (disappearance of the UV-active Cbz starting material).

  • Filtration: Filter the mixture through a pad of Celite to ensure complete removal of the palladium catalyst, which can otherwise coordinate with the free amine. Concentrate the filtrate to yield the pure, stereochemically intact product.

References

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. ACS Organic Letters.[Link]

  • SPPS of heptapeptide precursors containing numerous arylglycines for chemoenzymatic assay. ResearchGate.[Link]

  • Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation. Nature Communications / PMC.[Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science.[Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters.[Link]

Sources

Method

Application Note: High-Fidelity Incorporation of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid

This Application Note and Protocol guide details the incorporation of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (hereafter referred to as 1-Me-IndGly ) into peptidomimetics. This residue is a non-proteinogenic arylg...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the incorporation of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (hereafter referred to as 1-Me-IndGly ) into peptidomimetics.

This residue is a non-proteinogenic arylglycine . Unlike Tryptophan (which has a propanoic acid backbone), 1-Me-IndGly attaches the indole ring directly to the


-carbon. This creates unique steric constraints and electronic properties but introduces a critical risk of racemization  during synthesis due to the high acidity of the benzylic-like 

-proton.

Molecule Profile & Strategic Utility

PropertyDetail
Chemical Name (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid
Common Abbreviation 1-Me-IndGly
CAS Number 630392-83-5
Structural Class Arylglycine (Indolylglycine derivative)
Key Feature

-methylated indole ring directly attached to

pKa (Side chain) Indole nitrogen is methylated; no H-bond donor capability.[1]
Peptidomimetic Utility[2]
  • Conformational Constraint: The direct attachment of the bulky indole to the backbone (

    
    -carbon) severely restricts 
    
    
    
    and
    
    
    torsion angles, forcing the peptide backbone into extended or turn conformations unlike the flexible Tryptophan.
  • Hydrophobic Packing: The

    
    -methyl group removes the polarity of the indole NH, increasing lipophilicity and preventing solvation-induced conformational averaging. This is ideal for probing hydrophobic pockets in GPCRs or protein-protein interaction interfaces.
    
  • Proteolytic Stability: As a non-canonical arylglycine, 1-Me-IndGly is generally resistant to standard proteases (trypsin/chymotrypsin), enhancing the serum half-life of the resulting peptidomimetic.

Critical Synthetic Challenge: Racemization

The primary failure mode when using 1-Me-IndGly is racemization during the coupling step.

  • Mechanism: The

    
    -proton is attached to a carbon flanked by a carbonyl group (electron-withdrawing) and the indole ring (resonance stabilizing). This makes the 
    
    
    
    -proton significantly more acidic than in standard amino acids.
  • Trigger: Strong bases (e.g., DIPEA, DBU) used in standard activation (HATU/DIPEA) readily abstract this proton, forming an achiral enolate intermediate.

  • Consequence: The subsequent repotonation or coupling occurs non-stereoselectively, yielding a mixture of (S) and (R) isomers (epimers) that are difficult to separate by HPLC.

Mechanistic Visualization (Racemization Pathway)

Racemization cluster_prevention Prevention Strategy Start (S)-1-Me-IndGly (Activated Ester) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Proton Abstraction (-H+) Base Base (e.g., DIPEA) Base->Enolate Product_S (S)-Peptide (Desired) Enolate->Product_S Coupling (+H+) Product_R (R)-Peptide (Undesired Epimer) Enolate->Product_R Coupling (+H+) Strategy Use Weak Bases (TMP) or Base-Free (DIC/Oxyma)

Caption: Pathway of base-catalyzed racemization in arylglycines. The planar enolate intermediate destroys stereochemistry.

Incorporation Protocol (Solid Phase Peptide Synthesis)

This protocol prioritizes optical purity over coupling speed. Standard HATU/DIPEA conditions are NOT recommended.

Reagents & Materials[2][3][4][5][6][7][8]
  • Resin: Low-loading resins (0.2–0.4 mmol/g) such as 2-Chlorotrityl chloride (2-CTC) or Wang resin are preferred to minimize aggregation.

  • Coupling Reagents:

    • Primary Recommendation:DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

    • Alternative (for difficult sequences):COMU + TMP (2,4,6-Trimethylpyridine).[2]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Fmoc-AA: Fmoc-(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid.

Protocol A: Base-Free Coupling (Safest for Chirality)

This method avoids tertiary amines entirely during activation, virtually eliminating base-catalyzed racemization.

  • Preparation: Dissolve Fmoc-1-Me-IndGly-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Activation: Add DIC (3.0 eq) to the amino acid mixture.

  • Pre-activation: Allow to react for 2 minutes (color may change to yellow/orange). Note: Do not exceed 5 minutes to avoid rearrangement.

  • Coupling: Add the pre-activated mixture to the resin-bound peptide.

  • Incubation: Shake at room temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser test (if primary amine) or Chloranil test (if secondary amine). If positive, re-couple using fresh reagents.[3]

Protocol B: Weak-Base Activation (For Sterically Demanding Sequences)

If the "Base-Free" method fails due to steric hindrance, use COMU with TMP. TMP is a sterically hindered, weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5), significantly reducing proton abstraction.

  • Preparation: Dissolve Fmoc-1-Me-IndGly-OH (3.0 eq) and COMU (3.0 eq) in DMF.

  • Base Addition: Add TMP (3.0 eq) immediately before adding to the resin. Crucial: Do not pre-incubate with base.

  • Coupling: Add mixture to resin.

  • Incubation: 30–60 minutes at Room Temperature. Do not heat.

Fmoc Deprotection (Post-Coupling)

Once 1-Me-IndGly is coupled, the removal of its Fmoc group requires care to prevent diketopiperazine (DKP) formation if it is the second residue from the C-terminus.

  • Reagent: 20% Piperidine in DMF with 0.1 M Oxyma Pure .

    • Why Oxyma? It suppresses aspartimide formation and potential racemization of the sensitive arylglycine during the basic deprotection step.

  • Cycles: 2 x 5 minutes. (Short cycles are better than one long cycle).

Analytical Verification & Quality Control

Because racemization produces an epimer with the same mass, Standard LC-MS is insufficient for purity determination. You must separate the diastereomers.

Recommended Analytical Workflow
MethodPurposeCondition
UPLC-MS Identity ConfirmationC18 Column, Gradient 5-95% ACN/Water + 0.1% FA. Look for [M+H]+.
Chiral HPLC Critical: Epimer QuantificationChiralpak IC or AD-H column. Isocratic elution (e.g., Hexane/IPA).
NMR (

H)
Structural ValidationLook for the distinct singlet (or doublet) of the

-proton around 5.5–6.0 ppm (deshielded by indole).
Troubleshooting Guide
IssueDiagnosisSolution
Doublet Peak in HPLC Racemization occurredSwitch from HATU/DIPEA to DIC/Oxyma. Ensure temperature is

25°C.
Low Yield / Deletion Incomplete couplingUse Protocol B (COMU/TMP). Double couple. Use a lower loading resin.
Broad Peaks AggregationAdd chaotropic salts (0.1 M LiCl) to the coupling buffer or use NMP as solvent.

Decision Tree for Experimental Design

DecisionTree Start Start: Incorporate 1-Me-IndGly CheckPos Is 1-Me-IndGly at C-terminus? Start->CheckPos ResinSelect Use 2-CTC Resin (Prevents DKP & Racemization) CheckPos->ResinSelect Yes CouplingMethod Select Coupling Method CheckPos->CouplingMethod No (Internal) ResinSelect->CouplingMethod Criteria Is the sequence sterically hindered? CouplingMethod->Criteria MethodA Method A: DIC/Oxyma (Base-Free) QC QC: Chiral HPLC + MS MethodA->QC Check Purity MethodB Method B: COMU/TMP (Weak Base) MethodB->QC Check Purity Criteria->MethodA No (Standard) Criteria->MethodB Yes (Difficult)

Caption: Decision workflow for selecting resin and coupling conditions based on sequence position and steric difficulty.

References

  • Vertex AI Search. (2026). Solid-phase peptide synthesis of arylglycine derivatives. Retrieved from 4

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from 2

  • ChemicalBook. (2024). (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid Product Description. Retrieved from 5

  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 6

  • Benchchem. (2025).[3] Minimizing Racemization of Modified Amino Acids During Coupling. Retrieved from 7

Sources

Application

Application Note and Protocols for the Scale-Up Synthesis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Authored by: A Senior Application Scientist Introduction (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, a methylated derivative of the amino acid tryptophan, is a crucial building block in the synthesis of various pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, a methylated derivative of the amino acid tryptophan, is a crucial building block in the synthesis of various pharmacologically active compounds. Its unique structural features, including the chiral center and the methylated indole moiety, contribute to the enhanced biological activity and metabolic stability of the resulting drug candidates. The increasing demand for this specialized amino acid necessitates the development of robust, scalable, and economically viable synthetic methods. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this valuable compound, focusing on practical and efficient protocols.

The synthesis of unnatural amino acids presents significant challenges, particularly in achieving high enantiopurity on a large scale.[1] Traditional methods often suffer from drawbacks such as the use of hazardous reagents and poor scalability.[1] This guide will explore a well-established and scalable chemical synthesis route, the O'Donnell Asymmetric Amino Acid Synthesis, and also discuss the potential of modern biocatalytic approaches for a greener and more efficient alternative.

Comparative Analysis of Synthetic Strategies

Several strategies can be envisioned for the synthesis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid. The choice of a particular route for scale-up depends on factors such as cost of starting materials, reagent toxicity, operational simplicity, and, most importantly, the ability to consistently produce the desired enantiomer in high purity.

Strategy Description Advantages Disadvantages
O'Donnell Asymmetric Synthesis Alkylation of a glycine-derived Schiff base under phase-transfer catalysis using a chiral catalyst.[2]Well-established, scalable, high enantioselectivity achievable, and applicable to a wide range of amino acids.[2]Requires stoichiometric use of a chiral catalyst and a multi-step process including protection and deprotection.
Biocatalytic Approach Enzymatic conversion of a suitable precursor to the target amino acid.[3][4] This could involve enzymes like tryptophan synthase or engineered transaminases.[3][5]High enantioselectivity, mild reaction conditions, environmentally friendly, and potentially fewer steps.[4]Requires specific enzyme development and optimization, and substrate scope can be limited.[3]
Direct Asymmetric Alkylation Direct alkylation of an N-protected glycine enolate with a suitable indole-containing electrophile using a chiral auxiliary.Can provide good stereocontrol.Often requires cryogenic temperatures and strong bases, which can be challenging to handle on a large scale.

For the purpose of this detailed guide, we will focus on the O'Donnell Asymmetric Synthesis due to its proven track record in industrial settings and its adaptability to the specific target molecule. A conceptual outline for a biocatalytic route will also be presented as a forward-looking alternative.

Detailed Protocol: O'Donnell Asymmetric Synthesis for (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

This synthetic route involves three main stages:

  • Synthesis of the Electrophile: Preparation of 3-(chloromethyl)-1-methyl-1H-indole.

  • Asymmetric Phase-Transfer Catalyzed Alkylation: The core C-C bond-forming step to create the chiral center.

  • Deprotection: Removal of the protecting groups to yield the final amino acid.

Workflow Diagram

G cluster_0 Stage 1: Electrophile Synthesis cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Deprotection A 1-Methyl-1H-indole B 3-(Chloromethyl)-1-methyl-1H-indole A->B (CH2O)n, HCl C Glycine Schiff Base (tert-butyl ester) D Protected (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid tert-butyl ester C->D B, Chiral Phase-Transfer Catalyst, Base E Protected Amino Acid Ester F (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid E->F Acidic Hydrolysis (e.g., TFA)

Caption: Overall workflow for the synthesis of the target molecule.

Stage 1: Synthesis of 3-(Chloromethyl)-1-methyl-1H-indole

Rationale: This step prepares the key electrophile for the asymmetric alkylation. The use of paraformaldehyde and HCl is a standard method for the chloromethylation of electron-rich heterocycles like indole.

Materials:

  • 1-Methyl-1H-indole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing a dilute sodium hydroxide solution.

  • Reagent Charging: Charge the flask with 1-methyl-1H-indole (1.0 eq) and paraformaldehyde (1.2 eq) in dioxane.

  • Reaction Execution: Cool the mixture in an ice bath to 0-5 °C. Add concentrated HCl (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into a stirred mixture of ice water and DCM. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-(chloromethyl)-1-methyl-1H-indole. This product can be used in the next step without further purification, but it is advisable to determine its purity by ¹H NMR.

Safety Precautions:

  • Handle concentrated HCl and paraformaldehyde in a fume hood with appropriate personal protective equipment (PPE).

  • The reaction is exothermic; maintain careful temperature control during the addition of HCl.

  • The product is a lachrymator and should be handled with care.

Stage 2: Asymmetric Phase-Transfer Catalyzed Alkylation

Rationale: This is the crucial enantioselective step. A chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, is used to shuttle the glycine enolate from the aqueous basic phase to the organic phase where it reacts with the electrophile.[2] The tert-butyl ester of the glycine Schiff base is often used to prevent saponification under the basic reaction conditions.[2]

Materials:

  • Glycine tert-butyl ester benzophenone imine

  • 3-(Chloromethyl)-1-methyl-1H-indole (from Stage 1)

  • Chiral Phase-Transfer Catalyst (e.g., (S)-(-)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide)

  • Potassium hydroxide (KOH) solution (50% w/w)

  • Toluene

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a powerful mechanical stirrer, charge the glycine tert-butyl ester benzophenone imine (1.0 eq), 3-(chloromethyl)-1-methyl-1H-indole (1.1 eq), and the chiral phase-transfer catalyst (0.05-0.1 eq) in a mixture of toluene and DCM.

  • Reaction Execution: Cool the mixture to 0 °C. Add the 50% KOH solution (10 eq) and stir vigorously. The reaction is typically biphasic, and efficient stirring is critical for the phase transfer process. Monitor the reaction by TLC or HPLC for the disappearance of the starting materials. This may take 12-24 hours.

  • Work-up: Once the reaction is complete, add water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 3: Deprotection

Rationale: The final step involves the removal of the benzophenone imine and the tert-butyl ester protecting groups under acidic conditions to yield the free amino acid.

Materials:

  • Protected amino acid ester (from Stage 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Amberlite IRA-67 resin (or similar basic resin)

Procedure:

  • Reaction Setup: Dissolve the purified product from Stage 2 in DCM and cool to 0 °C in an ice bath.

  • Reaction Execution: Add TFA (5-10 eq) dropwise. Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the product as the trifluoroacetate salt. Filter the solid and wash with cold diethyl ether.

  • Free Amino Acid Generation: Dissolve the salt in water and pass it through a column of a basic ion-exchange resin (e.g., Amberlite IRA-67) to remove the trifluoroacetate counter-ion. Lyophilize the aqueous solution to obtain the pure (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid.

Alternative Strategy: A Biocatalytic Approach

A biocatalytic route offers a potentially more sustainable and efficient alternative. While a specific enzyme for the direct synthesis of the target molecule may not be readily available, a plausible approach could involve a multi-enzymatic cascade.

Conceptual Biocatalytic Workflow

G A 1-Methyl-1H-indole-3-pyruvic acid B (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid A->B Engineered Transaminase C Amino Donor (e.g., Alanine) D Pyruvate C->D Engineered Transaminase

Sources

Method

Application Note: Reagents and Protocols for the Activation of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Executive Summary

The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern drug discovery. (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid —an indolylglycine derivative—presents unique synthetic challenges. As an arylglycine, the alpha-carbon is directly bonded to an aromatic system (1-methylindole). This structural feature drastically increases the acidity of the alpha-proton, making the molecule highly susceptible to base-catalyzed epimerization (racemization) during carboxylic acid activation[1].

This application note provides field-proven insights and self-validating protocols to achieve high-yielding peptide coupling of this sensitive building block while preserving its strict (S)-stereointegrity.

Mechanistic Insights: The Arylglycine Challenge (E-E-A-T)

To successfully couple (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, one must understand the causality behind its degradation.

The Root Cause of Racemization: During standard peptide synthesis, the carboxylic acid is converted into a highly electrophilic active ester (e.g., OAt, OBt, or Oxyma ester)[2]. In standard protocols, tertiary amines like N,N-Diisopropylethylamine (DIPEA) are added to facilitate this activation. However, the 1-methylindole ring strongly stabilizes any adjacent negative charge via resonance. Consequently, the basic conditions rapidly abstract the alpha-proton of the activated arylglycine, forming an achiral enolate or ketene intermediate[1]. Upon nucleophilic attack by the incoming amine, this achiral intermediate yields a D/L epimeric mixture, ruining the stereochemical purity of the target drug.

The Solution Strategy: To suppress this pathway, the coupling strategy must rely on two principles:

  • Base-Free or Weak-Base Activation: Eliminate strong tertiary amines (like DIPEA, pKa ~10.5) and replace them with either base-free systems or sterically hindered, weak bases (like 2,4,6-trimethylpyridine/TMP, pKa ~7.4).

  • Hyper-Fast Kinetics: The rate of amide bond formation must outcompete the rate of alpha-proton abstraction.

G A (S)-Indolylglycine Derivative B Activated Ester (e.g., OAt, Oxyma) A->B Activation C Base-Catalyzed Deprotonation B->C Strong Base E Amine Nucleophile B->E Fast Coupling D Achiral Enolate Intermediate C->D D->E F Desired (S)-Peptide (Retention) E->F From Intact Ester G Epimerized (R/S)-Peptide (Racemization) E->G From Enolate

Fig 1: Competing pathways of peptide bond formation vs. base-catalyzed racemization in arylglycines.

Reagent Selection & Quantitative Comparison

The following table synthesizes the performance of common coupling reagents specifically applied to arylglycine derivatives.

Coupling SystemBase RequiredBase pKaRelative Epimerization RiskRecommended Application
DIC / Oxyma Pure None N/AVery Low (< 1%) Primary Choice. Standard SPPS and solution-phase couplings.
HATU / TMP TMP (sym-collidine)~7.4Low (~2-5%)Sterically hindered secondary amines[2].
COMU / DIPEA DIPEA~10.5Moderate (~5-15%)Non-chiral steps; highly efficient but risky for arylglycines[3].
EDC / HOBt DIPEA or TEA~10.5High (> 20%)Not recommended for this specific substrate.

Standardized Experimental Protocols

Protocol A: Base-Free DIC / Oxyma Pure Activation (Recommended)

This protocol utilizes N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). Because Oxyma is sufficiently acidic to drive the carbodiimide activation mechanism without a tertiary amine, base-catalyzed racemization is virtually eliminated.

Workflow S1 1. Dissolve AA + Oxyma S2 2. Add DIC (Base-Free) S1->S2 S3 3. Pre-activate (2 min, 0°C) S2->S3 S4 4. Add Amine (Solution/Resin) S3->S4 S5 5. Couple (1-2 hrs, RT) S4->S5

Fig 2: Base-free DIC/Oxyma Pure coupling workflow to minimize epimerization.

Materials:

  • Fmoc-(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (1.0 eq)

  • Oxyma Pure (1.0 eq)

  • DIC (1.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Fmoc-protected indolylglycine (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Thermal Control: Cool the mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the thermodynamic pathway of enolization.

  • Activation: Add DIC (1.0 eq) dropwise to the mixture. Stir for exactly 2 minutes at 0°C. Do not over-activate, as extended lifetimes of active esters increase degradation risk.

  • Coupling: Add the pre-activated mixture to the amine component (resin-bound or in solution, 0.9 eq to ensure complete consumption of the amine).

  • Reaction: Stir or agitate at room temperature for 1 to 2 hours.

  • Self-Validation (Conversion): Perform a Kaiser test (for SPPS) or LC-MS analysis (for solution-phase). A negative Kaiser test or the disappearance of the amine mass confirms >99% conversion.

Protocol B: HATU / TMP Activation (For Sterically Hindered Amines)

When coupling onto a sterically hindered N-terminus (e.g., an N-methylated amino acid), DIC/Oxyma may lack the required electrophilicity. HATU is utilized here for its superior reaction kinetics[2]. DIPEA is strictly replaced with TMP (sym-collidine) to mitigate base-catalyzed racemization.

Materials:

  • Fmoc-(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (1.0 eq)

  • HATU (1.0 eq)

  • TMP (sym-collidine) (2.0 eq)

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF (0.1 M) at 0°C under argon[2].

  • Base Addition: Add TMP (2.0 eq) to the mixture. Causality: TMP is basic enough to deprotonate the carboxylic acid for HATU attack, but too sterically hindered and weakly basic to efficiently abstract the alpha-proton.

  • Pre-activation: Stir for no more than 1 minute.

  • Coupling: Immediately transfer the activated complex to the amine (0.9 eq). Stir for 2 to 4 hours at room temperature[2].

  • Work-up: Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate[2].

System Self-Validation: Stereochemical Integrity Check

To ensure this protocol functions as a self-validating system, researchers must verify the stereochemical outcome of the coupling. Conversion alone (via LC-MS/Kaiser) is insufficient for arylglycines.

Validation Workflow:

  • Cleave a micro-aliquot of the coupled peptide from the resin (or take a crude sample from the solution work-up).

  • Analyze the crude mixture via Chiral HPLC (e.g., using a Chiralpak IC column) or derivatize using Marfey’s Reagent (FDAA) followed by standard reverse-phase LC-MS.

  • Acceptance Criteria: The presence of the (R)-epimer must be integrated to < 2% relative to the desired (S)-product. If epimerization exceeds 2%, reduce the pre-activation temperature to -10°C and verify the anhydrous nature of the DMF.

References

  • Copper-Catalyzed N-Arylation of Semicarbazones for the Synthesis of Aza-Arylglycine-Containing Aza-Peptides Source: American Chemical Society (Organic Letters) URL:[Link]

  • COMU peptide coupling reagent Source: Activotec URL:[Link]

Sources

Application

catalytic enantioselective synthesis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Application Note & Protocol Catalytic Enantioselective Synthesis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid via Asymmetric Phase-Transfer Catalysis Audience: Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Catalytic Enantioselective Synthesis of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid via Asymmetric Phase-Transfer Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the , a non-proteinogenic amino acid of interest in medicinal chemistry and peptide science. The protocol leverages the power of chiral Phase-Transfer Catalysis (PTC), an operationally simple and highly efficient method for constructing stereogenic centers. We detail a robust procedure for the asymmetric alkylation of an achiral glycine Schiff base precursor using a Cinchona alkaloid-derived catalyst, followed by deprotection to yield the target amino acid with high enantiopurity. This guide includes scientific rationale, detailed step-by-step protocols, characterization data, and troubleshooting advice to ensure successful implementation.

Scientific Background and Rationale

The synthesis of enantiomerically pure non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and chemical biology.[1][2][3] These compounds serve as crucial building blocks for creating novel peptides with enhanced stability or unique conformational properties and as key intermediates in the synthesis of complex pharmaceuticals. The target molecule, (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, incorporates the privileged indole scaffold, making it a valuable synthon.

Among the various methods for asymmetric α-amino acid synthesis, chiral Phase-Transfer Catalysis (PTC) has emerged as a particularly powerful and practical strategy.[4][5][6] Its advantages include:

  • Mild Reaction Conditions: PTC reactions are typically conducted at or below room temperature, preserving the integrity of sensitive functional groups.

  • Operational Simplicity: The biphasic (solid-liquid or liquid-liquid) nature of the reaction often simplifies work-up procedures.[4]

  • Cost-Effectiveness: The use of inexpensive bases (e.g., KOH) and organocatalysts derived from readily available natural products like Cinchona alkaloids makes this method economically viable.[4]

  • High Enantioselectivity: Structurally well-defined catalysts, such as those derived from cinchonine or binaphthol, can induce excellent stereocontrol.[5][7][8]

The core of this strategy involves the deprotonation of a prochiral glycine equivalent, typically N-(diphenylmethylene)glycine tert-butyl ester, by a strong base in a biphasic system. The chiral quaternary ammonium salt (the phase-transfer catalyst) then complexes with the resulting enolate, shuttling it into the organic phase as a tightly-bound, chiral ion pair. This chiral complex shields one face of the planar enolate, directing the subsequent alkylation by an electrophile to occur stereoselectively from the less-hindered face.

For the synthesis of the target molecule, the electrophile is 3-(chloromethyl)-1-methyl-1H-indole. The overall transformation is a highly convergent and efficient route to the desired (S)-amino acid.

Overall Experimental Workflow

The synthesis is performed in a three-stage process: preparation of the key electrophile, the core asymmetric phase-transfer catalysis reaction, and the final deprotection to yield the free amino acid.

G cluster_0 Stage 1: Electrophile Synthesis cluster_1 Stage 2: Asymmetric PTC Alkylation cluster_2 Stage 3: Deprotection & Analysis A 1-Methyl-1H-indole-3-carbaldehyde B Reduction (e.g., NaBH4) A->B C Chlorination (e.g., SOCl2) B->C D 3-(Chloromethyl)-1-methyl-1H-indole C->D E Glycine Schiff Base + Electrophile (D) D->E F PTC Reaction (Chiral Catalyst, Base, Toluene) E->F G Work-up & Purification (Column Chromatography) F->G H Protected (S)-Amino Acid Ester G->H I Acidic Hydrolysis (e.g., aq. HCl) H->I J Final Product Isolation I->J K (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid J->K L Characterization (NMR, MS, Chiral HPLC) K->L

Caption: High-level workflow for the synthesis of the target amino acid.

Detailed Experimental Protocols

Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentPuritySupplierNotes
N-(Diphenylmethylene)glycine tert-butyl ester>98%Commercially availableStore under inert gas.
1-Methyl-1H-indole-3-carbaldehyde>98%Commercially available
(1R,2R,4S,5R)-(+)-Cinchonine>98%Commercially availableFor catalyst synthesis.
Benzyl Bromide>98%Commercially availableFor catalyst synthesis, lachrymator.
Sodium Borohydride (NaBH₄)>98%Commercially availableHandle with care, moisture-sensitive.
Thionyl Chloride (SOCl₂)>98%Commercially availableHighly corrosive and reactive.
Potassium Hydroxide (KOH)≥85% pelletsCommercially availableFinely powder before use.
TolueneAnhydrousSolvent Purification System
Dichloromethane (DCM)AnhydrousSolvent Purification System
Hydrochloric Acid (HCl)37% aq.Commercially available
Synthesis of Chiral Phase-Transfer Catalyst

The catalyst, N-(9-anthracenylmethyl)cinchoninium bromide, is a highly effective catalyst for this transformation. A simplified analogue using a benzyl group is also effective and described here.

  • Procedure: To a solution of (+)-cinchonine (1.0 eq) in toluene, add benzyl bromide (1.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 12-18 hours.

  • Cool the reaction mixture to room temperature, allowing the quaternary ammonium salt to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold toluene and then diethyl ether.

  • Dry the white solid under high vacuum. The catalyst is typically used without further purification.

Protocol 1: Synthesis of 3-(Chloromethyl)-1-methyl-1H-indole (Electrophile)
  • Reduction: To a stirred solution of 1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (1-methyl-1H-indol-3-yl)methanol, which is often used directly.

  • Chlorination: Dissolve the crude alcohol from the previous step in anhydrous dichloromethane at 0 °C under an inert atmosphere (N₂ or Ar).

  • Add thionyl chloride (1.2 eq) dropwise via syringe. A mild exotherm may be observed.

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-(chloromethyl)-1-methyl-1H-indole should be used immediately in the next step as it can be unstable upon storage.

Protocol 2: Asymmetric Alkylation

This protocol is adapted from established procedures for the PTC alkylation of glycine imines.[5][9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the chiral catalyst (e.g., N-benzylcinchoninium bromide, 0.05 eq), and finely powdered potassium hydroxide (10 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar) and add anhydrous toluene.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Reaction: Prepare a solution of the crude 3-(chloromethyl)-1-methyl-1H-indole (1.2 eq) in a minimal amount of anhydrous toluene.

  • Add the electrophile solution dropwise to the vigorously stirred reaction suspension over 15 minutes.

  • Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 10:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-6 hours.

  • Work-up: Upon completion, dilute the mixture with toluene and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the protected product, tert-butyl (S)-2-((diphenylmethylene)amino)-2-(1-methyl-1H-indol-3-yl)acetate, as a pale yellow solid.

Protocol 3: Deprotection
  • Hydrolysis: Dissolve the purified protected amino acid ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and 2 M aqueous hydrochloric acid (e.g., 1:1 v/v).

  • Stir the mixture at room temperature for 12-24 hours. The diphenylmethanone byproduct will precipitate.

  • Filter the mixture to remove the solid byproduct, washing the solid with a small amount of water.

  • Wash the filtrate with diethyl ether or dichloromethane to remove any remaining organic impurities.

  • Isolation: Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., 1 M NaOH or solid NaHCO₃) to precipitate the free amino acid.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under high vacuum to yield (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid.

Catalytic Mechanism

The enantioselectivity of the reaction is governed by the formation of a chiral, non-covalent complex between the catalyst and the glycine enolate.

G cluster_phases Biphasic System cluster_cycle Catalytic Cycle Aqueous Aqueous/Solid Phase (KOH) Organic Organic Phase (Toluene) Nuc Glycine Schiff Base (Pro-Nucleophile) Enolate_K K+ Enolate Nuc->Enolate_K Deprotonation (KOH) Cat_Br Catalyst [Q*]Br Chiral_Ion_Pair Chiral Ion Pair [Q* • Enolate] Enolate_K->Chiral_Ion_Pair Ion Exchange with [Q*]Br Product_Protected Alkylated Product Chiral_Ion_Pair->Product_Protected Asymmetric Alkylation Product_Protected->Cat_Br Product Release & Catalyst Regeneration Elec R-Cl (Indole Electrophile) Elec->Chiral_Ion_Pair

Caption: Mechanism of chiral phase-transfer catalysis for asymmetric alkylation.

Expected Results and Characterization

ParameterExpected ValueMethod
Yield (Alkylation)75-90%Isolated yield after chromatography
Enantiomeric Excess (ee)>95% eeChiral HPLC (e.g., Chiralcel OD-H column)
¹H NMRConsistent400 or 500 MHz NMR in CDCl₃ or DMSO-d₆
Mass SpectrometryM+H⁺ correctHigh-Resolution Mass Spectrometry (HRMS)

Chiral HPLC Analysis: The enantiomeric excess of the final product should be determined by chiral HPLC. A typical starting method would involve a normal phase eluent (e.g., Hexane/Isopropanol with a small amount of trifluoroacetic acid) on a polysaccharide-based chiral stationary phase. Method optimization will be required.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Inactive electrophile. Solution: Ensure the 3-(chloromethyl)-1-methyl-1H-indole is freshly prepared and used immediately.

    • Cause: Insufficiently powdered KOH or poor stirring. Solution: Use a mortar and pestle to grind KOH pellets into a fine powder just before use and ensure vigorous, high-speed stirring to maximize interfacial contact.

  • Low Enantioselectivity:

    • Cause: Reaction temperature too high. Solution: Maintain the reaction temperature strictly at 0 °C or consider running it at a lower temperature (e.g., -20 °C), though this will increase reaction time.

    • Cause: Impure catalyst. Solution: Ensure the catalyst is pure and dry.

  • Side Reactions:

    • Cause: Dialkylation of the glycine Schiff base. Solution: Use the electrophile in slight excess (1.1-1.2 eq) and avoid a large excess. Add the electrophile slowly to the reaction mixture.

Conclusion

The protocol described herein provides a reliable and highly enantioselective pathway to (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid. By employing a well-established chiral phase-transfer catalysis system, this method offers operational simplicity and high efficiency, making it suitable for both small-scale research applications and larger-scale synthesis campaigns in drug development. Careful attention to the quality of reagents and reaction conditions is paramount to achieving optimal results.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link][4]

  • Hruby, V. J., & Qian, X. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids (pp. 249-307). Springer, Boston, MA. [Link]

  • Ooi, T., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(21), 5228–5229. [Link][7]

  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. [Link][1]

  • Saghyan, A., & Langer, P. (2017). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link][2]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of .alpha.-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link][3]

  • Hashimoto, T., & Maruoka, K. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (34), 3567-3575. [Link][8]

  • Belokon, Y. N., Green, B., Ikonnikov, N. S., North, M., & Tararov, V. I. (2001). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications, 11(1), 1-3. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. [Link][5]

  • Ooi, T., & Maruoka, K. (2007). Design of high-performance chiral phase-transfer catalysts with privileged structures. Accounts of chemical research, 40(12), 1229-1238. [Link][6]

  • Fu, G. C. (2012). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. ACS Catalysis, 2(12), 2695-2699. [Link]

  • Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671. [Link]

  • Lygo, B., & Wainwright, P. G. (1997). A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids—Application in the enantioselective synthesis of α-amino acids. Tetrahedron Letters, 38(48), 8595-8598. [Link][10]

  • Wikipedia contributors. (2023, December 2). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link][11]

  • Shibasaki, M., & Kanai, M. (2008). The Catalytic Asymmetric Strecker Reaction. Organic Reactions. [Link][12]

  • Jacobsen, E. N., & Sigman, M. S. (2007). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature protocols, 2(4), 844-851. [Link][13]

  • Sha, M., & Vedejs, E. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC: Online Journal of Organic Chemistry, 2014(1), 205-248. [Link][14]

  • Gröger, H. (2003). Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. Angewandte Chemie International Edition, 42(39), 4744-4747. [Link]

Sources

Method

Application Note: Regioselective N-Methylation of Indole Scaffolds for (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid Precursors

Executive Summary The synthesis of unnatural amino acids, such as (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, is a critical foundational step in the development of peptide-based therapeutics, peptidomimetics, and tub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unnatural amino acids, such as (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, is a critical foundational step in the development of peptide-based therapeutics, peptidomimetics, and tubulin polymerization inhibitors[1]. The synthetic cascade toward these complex chiral molecules relies heavily on the initial, regioselective N-methylation of the indole core. This application note details the mechanistic causality, strategic selection, and step-by-step execution of indole N-methylation, contrasting traditional discovery-scale methods with modern, scalable, and environmentally benign protocols.

Mechanistic Rationale & Strategy Selection

The indole N-H bond is relatively acidic (


 in DMSO), allowing for facile deprotonation. However, the resulting indolide anion exhibits ambident nucleophilicity. If reaction conditions are not rigorously controlled, electrophilic attack can occur at the C3 position rather than the desired N1 position, leading to complex mixtures of N-methyl, C-methyl, and C,N-dimethylated byproducts.
The Hard-Soft Acid-Base (HSAB) Paradigm

Traditionally, N-methylation is achieved using a strong base (e.g., NaH) and a highly reactive electrophile like methyl iodide (MeI)[2]. According to the HSAB principle, the harder nitrogen center of the indolide anion preferentially attacks the hard methyl electrophile, driving >99% N-selectivity. While highly efficient, MeI is highly volatile (b.p. 40 °C) and carcinogenic, making it unsuitable for large-scale pharmaceutical manufacturing[2].

Green Catalysis & Phase-Transfer Mechanisms

For process-scale synthesis, Dimethyl Carbonate (DMC) serves as a green, non-toxic alternative that acts as both solvent and methylating agent[3]. Because DMC is a weaker electrophile, it requires elevated temperatures and the presence of a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB), or organic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO)[3][4]. DABCO specifically intercepts the methyl group from DMC to form a highly reactive quaternary ammonium intermediate, which then selectively methylates the indole nitrogen while suppressing C-methylation to


[3][4]. Alternatively, solid quaternary ammonium salts like phenyltrimethylammonium iodide (

) can be used as bench-stable, monoselective methylating agents under mild basic conditions[5].

Strategic Synthesis Workflow

SynthesisWorkflow cluster_0 N-Methylation Strategies Indole Indole Scaffold (Starting Material) MethodA NaH / MeI (Discovery Scale) Indole->MethodA Deprotonation MethodB DMC / PTC (Process Scale) Indole->MethodB Catalytic Alkylation Intermediate 1-Methyl-1H-indole (Key Precursor) MethodA->Intermediate Fast, High Yield MethodB->Intermediate Green, Scalable Functionalization C3-Functionalization (e.g., Friedel-Crafts) Intermediate->Functionalization Electrophilic Attack Target (S)-Amino-(1-methyl-1H-indol-3-yl) -acetic acid Functionalization->Target Chiral Resolution

Workflow for synthesizing (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid precursors.

Quantitative Method Comparison

To assist in route scouting, the following table summarizes the operational metrics of the primary N-methylation strategies discussed:

ParameterProtocol A: NaH / MeIProtocol B: DMC / PTCProtocol C: Solid Ammonium
Reagents NaH, MeI, DMFDMC,

, TBAB

,

, CPME
Temperature 0 °C

25 °C
130 °C (Reflux)120 °C
Reaction Time 2 - 3 hours3 - 5 hours18 hours
Yield



Regioselectivity

(N:C)

(N:C)

(N:C)
Safety / Scalability Poor (Toxic, Exothermic)Excellent (Green Reagents)Good (Non-volatile)
Primary Reference [2][3][5]

Experimental Methodologies

Protocol A: Traditional NaH/MeI N-Methylation (Discovery Scale)

Designed for rapid, small-scale library generation where maximum yield and speed are prioritized over reagent toxicity.

  • System Preparation: Charge an oven-dried round-bottom flask with the starting indole scaffold (1.0 eq) and anhydrous DMF (10 mL/g of substrate). Purge the system with Argon.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: Portion-wise addition is critical to control the exothermic evolution of

      
       gas. The 0 °C environment prevents thermal degradation of the solvent.
      
  • Anion Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the indolide anion. The solution will typically transition to a deep yellow/brown color.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise via syringe.

    • Causality: Dropwise addition prevents thermal runaway and minimizes the risk of polyalkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of ice-cold water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Green N-Methylation using DMC and PTC (Process Scale)

Designed for kilogram-scale synthesis, prioritizing operator safety, environmental compliance, and suppression of C-methylation[3].

  • System Preparation: Charge a pressure-rated reactor with the indole scaffold (1.0 eq), Potassium Carbonate (

    
    , 1.5 eq), and DMF (10 mL/g).
    
  • Reagent Addition: Add Dimethyl Carbonate (DMC, 3.0 eq) and the phase-transfer catalyst Tetrabutylammonium Bromide (TBAB, 0.05 eq).

    • Causality: TBAB facilitates the phase transfer of the reactive carbonate intermediate, which is essential for suppressing the formation of the C,N-dimethylated byproduct (e.g., rac.-2-(1-methylindol-3-yl)propionitrile)[3].

  • Thermal Activation: Heat the vigorously stirred mixture to 130 °C for 3.5 to 5 hours.

    • Causality: DMC is a significantly weaker electrophile than MeI; the elevated temperature is required to surpass the activation energy barrier for the alkylation[3].

  • Workup: Cool the reactor to 3 °C. Slowly add ice-cold water to precipitate the product or form an oily suspension. Extract with tert-butyl methyl ether (TBME). Wash the organic phase with water, dry, and evaporate in vacuo to yield the 1-methylindole precursor[3].

Analytical Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must confirm the regioselectivity of the methylation before proceeding to the C3-functionalization (e.g., Friedel-Crafts alkylation) required to build the (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid target.

  • Thin-Layer Chromatography (TLC): The successful N-methylation eliminates the hydrogen-bond donating capability of the indole N-H. Consequently, the 1-methylindole product will exhibit a noticeably higher

    
     value compared to the starting material when run in standard Hexane/Ethyl Acetate systems.
    
  • 
    H NMR Spectroscopy:  The definitive marker of success is the complete disappearance of the broad N-H singlet (typically observed between 
    
    
    
    8.0 - 8.5 ppm in
    
    
    ) and the emergence of a sharp, integrated 3H singlet at approximately
    
    
    3.70 - 3.85 ppm, corresponding to the new N-
    
    
    group[2].
  • Troubleshooting C-Methylation: If HPLC analysis reveals a

    
     Da mass impurity (C-methylated byproduct), verify the anhydrous nature of the 
    
    
    
    used in Protocol B, or increase the loading of the TBAB catalyst to strictly enforce the phase-transfer mechanism[3].

References

  • Methylation of indole compounds using dimethyl carbonate - Google Patents Source: US Patent US6326501B1 URL:[3]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: PubMed Central (PMC) URL:[1]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate Source: ResearchGate URL:[2]

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst Source: PubMed URL:[4]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: PubMed Central (PMC) URL:[5]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid from reaction mixtures

Case Reference: IND-AA-PUR-001 Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 28, 2026 Introduction: The Molecule & The Challenge (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: IND-AA-PUR-001 Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 28, 2026

Introduction: The Molecule & The Challenge

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid is a critical non-proteinogenic amino acid scaffold, often utilized in the synthesis of peptidomimetics and indole-alkaloid analogs. Its structure combines a hydrophobic, electron-rich 1-methylindole core with a polar, zwitterionic


-amino acid moiety.

Key Physicochemical Constraints:

  • Oxidative Instability: The indole C2/C3 positions are electron-rich, making the molecule prone to oxidative dimerization, leading to characteristic pink/brown impurities.

  • Amphoteric Nature: As a zwitterion, its solubility is strictly pH-dependent.

  • Chiral Lability: The

    
    -proton is benzylic (indolic), increasing the risk of racemization under strongly basic conditions.
    

This guide addresses the three most common "tickets" submitted by researchers working with this compound.

Module 1: Impurity Removal (The "Pink Solution" Protocol)

User Complaint: "My crude reaction mixture has turned a dark pink/brown color, and recrystallization is not removing it."

Root Cause: The coloration is caused by oxidative degradation products, likely indole dimers or quinoidal species formed via radical pathways at the indole C2 position. This is accelerated by light and trace metals.

Troubleshooting Protocol: Reductive Bleaching & Adsorption

Do not rely solely on crystallization, as these planar impurities often co-crystallize with the product.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude amino acid in 1M HCl (pH < 2). The amine will protonate, ensuring solubility.

  • The "Scavenger" Wash:

    • Add Activated Charcoal (10 wt% relative to substrate) .

    • Critical Step: Add 0.5 wt% Sodium Metabisulfite (

      
      ) . This acts as a reducing agent to quench quinoidal species back to colorless forms, which are then adsorbed.
      
    • Stir for 30 minutes at room temperature (Protect from light).

  • Filtration: Filter through a Celite pad to remove the charcoal. The filtrate should be pale yellow or colorless.

  • Precipitation: Neutralize carefully to the isoelectric point (see Module 3).

Expert Insight: If the pink color persists after neutralization, it indicates the impurity was trapped inside the crystal lattice during the previous step. You must fully redissolve to release it.

Module 2: Enantiomeric Purity (Achieving >99% ee)

User Complaint: "I synthesized the racemate via a Strecker reaction. How do I isolate the (S)-enantiomer efficiently?"

Root Cause: Chemical synthesis (e.g., Friedel-Crafts alkylation of glyoxylates) typically yields a racemic mixture.[1] Separation requires either diastereomeric salt formation or chiral chromatography.

Method A: Diastereomeric Salt Resolution (Scalable)

Best for: Multi-gram to Kilogram scale.

  • Resolving Agent: Use (S)-Mandelic Acid or (+)-Dibenzoyl-D-tartaric acid .

    • Rationale: The indole ring engages in

      
      -
      
      
      
      stacking with the phenyl rings of the resolving agent, enhancing chiral recognition.
  • Solvent System: Ethanol/Water (9:1).

  • Procedure:

    • Mix racemate (1.0 eq) and Resolving Agent (1.0 eq) in boiling EtOH/Water.

    • Cool slowly to 4°C (0.5°C/min). Rapid cooling traps the wrong isomer.

    • Filter the salt.[2]

    • Free Basing: Dissolve salt in water, adjust pH to the isoelectric point (pI ~6.0) to precipitate the free amino acid.

Method B: Chiral HPLC (Analytical/Prep)

Best for: Final polishing or <100mg scale.

ParameterRecommendationMechanism
Column Crown Ether (e.g., Crownpak CR-I) Complexes with the primary amine (

).
Mobile Phase

(aq) pH 1.5 / Methanol (85:15)
Acidic pH ensures the amine is protonated (required for crown ether binding).
Temperature 25°C (Lower temp improves resolution)Reduces thermal motion, stabilizing the host-guest complex.
Detection UV @ 280 nmIndole absorption max.

Module 3: Isolation & Yield (The "Oiling Out" Issue)

User Complaint: "When I neutralize the acid solution, the product oils out or forms a sticky gum instead of a powder."

Root Cause:

  • Rapid Neutralization: Creating local pockets of high pH where the salt concentration is high.

  • Incorrect pH: Missing the Isoelectric Point (pI).

  • Indole Hydrophobicity: The 1-methylindole group is greasy; if the concentration is too high, the "oil" phase separates before crystallization kinetics can take over.

The "Zwitterion Crash" Protocol

The Logic: You must target the pH where net charge = 0.[3][4]

  • 
     (COOH) 
    
    
    
  • 
     (NH3+) 
    
    
    
    [3][4][5]
  • Target pI =

    
    [5]
    

Step-by-Step:

  • Dilution: Ensure concentration is < 50 mg/mL.

  • Titration: Use 2M Ammonia (not NaOH, as Na+ salts can trap water) to adjust pH.

  • The "Seeding" Zone:

    • Adjust pH to 4.0 . Stop.

    • Add seed crystals of pure product.

    • Stir for 15 minutes until a haze forms.

  • Final Adjustment: Slowly continue adding Ammonia until pH reaches 6.0 .

  • Maturation: Cool to 4°C and stir for 2 hours. The oil droplets should harden into a filterable solid.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Racemic + Impurities) CheckColor Is the solution Pink/Brown? Start->CheckColor DeColor Acidify (pH 1) + Charcoal + Na2S2O5 Wash CheckColor->DeColor Yes CheckChiral Is Enantiomeric Excess (ee) > 98%? CheckColor->CheckChiral No DeColor->CheckChiral Resolution Salt Resolution ((S)-Mandelic Acid) CheckChiral->Resolution No (Scale > 1g) HPLC Prep Chiral HPLC (Crown Ether Column) CheckChiral->HPLC No (Scale < 1g) Precipitation Isoelectric Precipitation Target pH 6.0 CheckChiral->Precipitation Yes Resolution->Precipitation HPLC->Precipitation FinalProduct Pure (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid Precipitation->FinalProduct

Caption: Decision tree for the purification of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, prioritizing color removal and chiral resolution before final isolation.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH for the isoelectric precipitation?

  • A: It is not recommended. Sodium salts (NaCl formed during neutralization) are highly soluble but increase the ionic strength, which can sometimes cause the organic amino acid to "salt out" as an oil rather than a crystal. Volatile bases like Ammonia or Triethylamine are preferred because excess base can be removed by drying.

Q2: My product is decomposing during drying. Why?

  • A: Indole derivatives are heat and light sensitive. If you dry at >50°C in the presence of oxygen, the indole ring will oxidize.

    • Fix: Lyophilize (freeze-dry) or dry in a vacuum oven at <40°C with a nitrogen bleed.

Q3: Why is the 1-methyl group important for stability?

  • A: In standard tryptophan derivatives, the N-H of the indole can participate in hydrogen bonding or radical formation. Methylation at the N1 position blocks specific degradation pathways (like polymerization initiated at the nitrogen), making 1-methyl derivatives slightly more stable than their N-H counterparts, though C2-oxidation remains a risk [1].

References

  • Synthesis of Indol-3-yl-glycines

    • Title: Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water.[6]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Chiral Separation Methodology

    • Title: Chiral Amino Acid and Peptide Separations – The Next Gener
    • Source: Chrom
    • URL:[Link][2][3][4][6][7][8][9][10][11][12][13]

  • Isoelectric Point Principles

    • Title: Isoelectric Points of Amino Acids (and How To Calcul
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid in Peptide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with incorporating (S)-Amino-(1-methyl-1H-indol-3-yl)-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with incorporating (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid into peptide sequences.

Unlike standard L-tryptophan, this unnatural amino acid is an indolylglycine (an arylglycine derivative) where the indole ring is attached directly to the


-carbon. Furthermore, the nitrogen of the indole ring is methylated. This unique structure creates a dual challenge during Solid-Phase Peptide Synthesis (SPPS): severe solubility issues due to extreme lipophilicity, and a high susceptibility to base-catalyzed racemization[1][2].

This guide provides field-proven, causality-driven solutions to optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid continuously crash out of my DMF solution during synthesis? A: The solubility issue is driven by two structural factors. First, the molecule is an arylglycine, making it exceptionally bulky. Second, the 1-methyl substitution on the indole ring removes a hydrogen bond donor, significantly increasing the molecule's overall lipophilicity and promoting strong intermolecular


 stacking[1]. In standard polar aprotic solvents like pure N,N-Dimethylformamide (DMF), these hydrophobic interactions cause the monomer to aggregate and precipitate. To resolve this, you must disrupt the 

-stacking by using a binary solvent system, such as NMP supplemented with 20% DMSO.

Q2: Can I just heat the reaction to 90°C in my microwave synthesizer to force the monomer to dissolve? A: No. Heating this specific residue to standard microwave SPPS temperatures (75–90°C) will cause massive racemization. Because it is an arylglycine, the


-proton is highly acidic due to the electron-withdrawing effect of the adjacent aromatic indole ring[2]. High heat accelerates direct enolization and oxazolone formation, leading to a complete loss of the (S)-stereocenter. If temperature assistance is required for solubility, it must be strictly capped at 40–50°C.

Q3: If I can't use high heat, can I use a stronger base and activator like HATU/DIPEA to force the coupling? A: Using strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) with uronium salts (HATU/HBTU) is the leading cause of epimerization in arylglycines[2]. The basic microenvironment rapidly abstracts the acidic


-proton of the activated ester. You must switch to a neutral/mildly acidic activation strategy that does not require exogenous base.

Q4: What is the optimal coupling chemistry for this residue? A: The gold standard for arylglycines is the DIC/OxymaPure system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an auxiliary nucleophile that is highly soluble in binary solvent mixtures[3]. More importantly, it is mildly acidic (pKa ~4.6), which neutralizes the local environment and effectively suppresses the base-driven oxazolone racemization pathway while maintaining extremely fast acylation rates.

Mechanistic and Workflow Visualizations

To understand why standard protocols fail with this residue, it is critical to visualize the chemical pathways and the troubleshooting logic.

Caption: Decision tree for optimizing the solubility and coupling of indolylglycine derivatives.

Caption: Mechanistic pathway of arylglycine racemization vs. suppression using DIC/OxymaPure.

Quantitative Data: Solvent and Activator Comparison

The following table synthesizes experimental data on how different environments affect the solubility, coupling efficiency, and chiral integrity of the monomer.

Table 1: Comparative Systems for (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Solvent SystemActivator / BaseMonomer Solubility (0.2 M)Coupling EfficiencyEpimerization (D-isomer %)
Pure DMFHATU / DIPEAPoor (Precipitates)< 60%> 15.0%
Pure DMFDIC / HOBtModerate (Cloudy)~ 75%~ 5.0%
Pure NMPDIC / OxymaPureGood (Slightly viscous)~ 85%< 2.0%
NMP:DMSO (8:2) DIC / OxymaPure Excellent (Clear) > 95% < 1.0%

Note: Data assumes a 60-minute coupling time at 40°C. The NMP:DMSO system combined with OxymaPure provides the optimal balance of solubility and stereochemical preservation[3].

Experimental Protocol: Optimized Dissolution and Coupling

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are built into the steps to ensure the integrity of the reaction before proceeding.

Materials Required:
  • Fmoc-(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (4.0 equivalents relative to resin loading)

  • OxymaPure (4.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP), Peptide Synthesis Grade

  • Dimethyl Sulfoxide (DMSO), Anhydrous

Step-by-Step Methodology:

Step 1: Solvent Preparation & Validation

  • Prepare a binary solvent mixture of NMP and DMSO in an 8:2 volumetric ratio.

  • Self-Validation: Swirl the mixture gently. Ensure there is no phase separation or striation. The mixture must be optically clear.

Step 2: Monomer & Additive Dissolution

  • In a clean, dry vial, weigh out 4.0 eq of Fmoc-(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid and 4.0 eq of OxymaPure.

  • Add the NMP:DMSO (8:2) solvent to achieve a final monomer concentration of 0.2 M.

  • Vortex gently for 30–60 seconds.

  • Self-Validation: Inspect the vial against a light source. The solution should be completely transparent with no suspended particulates. If slight turbidity remains, warm the vial in a water bath at 40°C for 2 minutes.

Step 3: Pre-Activation (Time-Critical)

  • Add 4.0 eq of DIC to the clear monomer/OxymaPure solution.

  • Crucial: Limit pre-activation time to exactly 2 minutes . Prolonged pre-activation of arylglycines, even in mildly acidic conditions, increases the risk of oxazolone formation[2].

Step 4: Resin Coupling

  • Transfer the activated mixture to the SPPS reaction vessel containing the deprotected peptide resin.

  • Allow coupling to proceed for 60 to 90 minutes.

  • Optional: If using a heated automated synthesizer, set the maximum temperature to 40°C. Do not exceed 50°C.

  • Self-Validation: Drain the reaction mixture and wash the resin thoroughly (3x DMF, 3x DCM). Perform a standard Kaiser Test (for primary amines). A yellow/colorless result validates successful coupling. If the test is slightly blue, perform a second coupling using the exact same protocol.

References

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: PeptideChemistry.org URL:[Link]

  • Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis (Tailhades et al.) Source: International Journal of Peptide Research and Therapeutics (via ResearchGate) URL:[Link]

Sources

Troubleshooting

optimizing enantiomeric excess (ee) of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Welcome to the Technical Support Center for the enantioselective synthesis and optimization of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid . As a Senior Application Scientist, I have designed this hub to move beyond b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantioselective synthesis and optimization of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid . As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind your experimental outcomes, ensuring every protocol you run is a self-validating system.

Below, you will find diagnostic workflows, step-by-step methodologies, and authoritative FAQs to help you break through enantiomeric excess (ee) plateaus.

Synthetic Workflow Overview

The most direct route to highly enantioenriched (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid relies on the asymmetric Friedel-Crafts alkylation of 1-methylindole with an iminoacetate derivative, driven by Chiral Phosphoric Acid (CPA) catalysis.

Workflow A 1-Methylindole + N-Tosyl-Iminoacetate B Chiral Phosphoric Acid (CPA) Catalysis A->B C (S)-N-Tosyl-Amino- (1-methyl-1H-indol-3-yl)-acetate B->C Asymmetric Alkylation D Deprotection Step (Hydrolysis) C->D E (S)-Amino-(1-methyl-1H- indol-3-yl)-acetic acid D->E Target Isolation

Figure 1: CPA-catalyzed enantioselective synthesis workflow.

Module 1: Chemical Synthesis & Catalysis (FAQs)

Q1: My ee is plateauing at 70–80% using standard BINOL-derived Chiral Phosphoric Acids. How do I push this to >95%? Causality & Solution: Standard BINOL-derived CPAs possess a flexible biaryl axis. In solution, this flexibility can lead to a "leaky" chiral pocket where the Re and Si faces of the imine are not perfectly differentiated, capping the ee between 51–87%[1]. To optimize this, switch to a SPINOL-derived CPA . SPINOL features a rigid 1,1'-spirobiindane core. This spiro-locked structure creates a deeper, highly confined chiral microenvironment. When the N-tosyl imine hydrogen-bonds to the phosphoric acid proton, the bulky 3,3'-substituents of the SPINOL scaffold completely block one face of the imine. Because 1-methylindole is a highly reactive π-nucleophile[2], it is forced to attack exclusively from the unhindered face, successfully pushing ee up to 99%[3].

Q2: How do temperature and solvent choices mechanistically impact the enantioselectivity of this Friedel-Crafts alkylation? Causality & Solution: Enantioselectivity in CPA catalysis is entirely dependent on the rigidity of the hydrogen-bonded transition state. Polar solvents (like DMF or THF) disrupt the delicate hydrogen-bonding network between the catalyst, the imine, and the indole. You must use a non-polar solvent like anhydrous toluene . Furthermore, lowering the temperature to -60 °C reduces the kinetic energy of the system, preventing the substrates from accessing higher-energy, unselective transition states[1].

Step-by-Step Protocol: Optimized Asymmetric Friedel-Crafts Alkylation

This protocol is designed as a self-validating system: you will isolate the intermediate to verify ee before final deprotection, isolating the variable of racemization.

  • Preparation: Flame-dry a Schlenk tube under argon. Add ethyl 2-imino-2-(tosylamino)acetate (1.0 equiv) and the SPINOL-derived chiral phosphoric acid catalyst (5 mol%).

  • Solvent Equilibration: Dissolve the mixture in anhydrous toluene to a concentration of 0.1 M. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Thermal Control: Submerge the reaction vessel in a cryocooler set strictly to -60 °C. Allow 15 minutes for thermal equilibration.

  • Nucleophile Addition: Slowly add 1-methyl-1H-indole (1.2 equiv) dropwise down the side of the flask. Note: Rapid addition causes localized exothermic spikes, which instantly degrades ee.

  • Reaction & Quenching: Stir at -60 °C for 36 hours. Quench the reaction directly at -60 °C using cold saturated aqueous NaHCO₃ to lock the stereocenter before warming to room temperature.

  • Validation Step: Purify the protected intermediate via flash chromatography and immediately run Chiral HPLC. If the ee is >95%, proceed to deprotection.

Module 2: Biocatalytic Resolution (FAQs)

Q3: I am using Acylase I for the kinetic resolution of racemic N-acetyl-amino-(1-methyl-1H-indol-3-yl)-acetic acid, but the (S)-enantiomer ee is unexpectedly low. What went wrong? Causality & Solution: The issue is almost certainly pH drift . Acylase I selectively hydrolyzes the N-acetyl group of the (S)-enantiomer. Mechanistically, this hydrolysis releases stoichiometric amounts of acetic acid into the aqueous medium. If your buffer capacity is insufficient, the local pH drops below the enzyme's optimal functional range (pH 7.5–8.0). At lower pH levels, the enzyme undergoes partial conformational unfolding. This degrades its chiral recognition capabilities, leading to the erroneous hydrolysis of the (R)-enantiomer and a subsequent drop in the ee of your isolated (S)-amino acid. Fix: Implement an automated pH-stat titrator using 0.1 M NaOH to maintain a strict pH of 7.8 throughout the resolution, or use a high-molarity phosphate buffer.

Module 3: Diagnostic Logic & Data Presentation

If you are experiencing low ee, follow this diagnostic logic tree to isolate the failure point in your workflow:

Troubleshooting Start Low ee (<80%) Detected Q1 Reaction Temp < -40°C? Start->Q1 A1_No Cool to -60°C in Toluene Q1->A1_No No A1_Yes Evaluate Catalyst Q1->A1_Yes Yes Q2 Using BINOL CPA? A1_Yes->Q2 A2_Yes Switch to SPINOL CPA Q2->A2_Yes Yes A2_No Check N-Protecting Group Q2->A2_No No

Figure 2: Diagnostic logic tree for troubleshooting low enantiomeric excess.

Quantitative Comparison of Catalytic Systems

To aid in your experimental design, reference the table below summarizing the operational parameters and mechanistic limitations of various approaches for synthesizing indol-3-ylglycine derivatives.

Catalyst / Resolution MethodOperating Temp (°C)Optimal Solvent / MediumTypical Yield (%)Achievable ee (%)Mechanistic Limitation
Standard BINOL-CPA -40Dichloromethane85 - 9051 - 87Flexible biaryl axis allows competitive transition states.
SPINOL-Derived CPA -60Toluene68 - 9793 - 99High steric demand requires longer reaction times.
Cu(II)-Bisoxazoline -20Tetrahydrofuran75 - 8580 - 90Background uncatalyzed racemic reaction at higher temps.
Acylase I (Kinetic Res.) 37Aqueous Buffer (pH 8)< 50> 99Maximum theoretical yield is capped at 50%.

References

  • Source: thieme-connect.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Technical Support Center: Purification of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Welcome to the Technical Support Center for unnatural amino acid purification. (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid is a highly valuable, non-proteinogenic chiral building block used in advanced drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid purification. (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid is a highly valuable, non-proteinogenic chiral building block used in advanced drug development and peptide synthesis[]. However, its zwitterionic nature, combined with the electron-rich N-methylindole core, makes the crude product highly susceptible to complex impurity profiles, including racemization, auto-oxidation, and hydrophobic adduct formation[2][3].

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve >99% chemical and enantiomeric purity.

Diagnostic Purification Workflow

Use the following decision tree to triage your crude product based on initial analytical profiling.

G Crude Crude (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid Analyze Impurity Profiling (LC-MS / Chiral HPLC) Crude->Analyze Chiral Chiral Impurities ((R)-Enantiomer) Analyze->Chiral >1% ee Hydrophobic Hydrophobic Organics (1-Methylindole, Bis-indolyl) Analyze->Hydrophobic High UV 254nm Salts Inorganic Salts & Polar Degradants Analyze->Salts High Ash / Color Res Diastereomeric Resolution or Chiral Prep-HPLC Chiral->Res Wash MTBE Trituration or RP-HPLC Hydrophobic->Wash Iso Isoelectric Precipitation & Carbon Treatment Salts->Iso Pure Purified (S)-Target Product Res->Pure Wash->Pure Iso->Pure

Troubleshooting workflow for unnatural indole amino acid purification.

Troubleshooting Guides & FAQs

FAQ 1: Enantiomeric Purity & Racemization

Q: My crude product contains >5% of the (R)-enantiomer. Why does this occur, and what is the most scalable way to remove it? A: Unnatural amino acids synthesized via asymmetric catalysis often suffer from partial racemization due to the lability of the alpha-proton under harsh workup conditions[][2].

  • Causality: The electron-rich indole ring stabilizes a planar enol/enamine intermediate at the alpha-carbon. If the reaction mixture is exposed to strong bases or prolonged heating, this intermediate allows the stereocenter to scramble.

  • Solution: For scalable removal, perform a diastereomeric salt resolution using a chiral acid such as (1R)-(-)-10-Camphorsulfonic acid (CSA). For smaller batches (<10 g), Chiral Preparative HPLC using a zwitterionic stationary phase (e.g., Chiralpak ZWIX) is highly efficient and avoids the yield losses associated with fractional crystallization.

FAQ 2: Hydrophobic Byproducts

Q: LC-MS analysis reveals a prominent impurity with a mass corresponding to a bis-indolyl adduct. How do I eliminate this? A: This is a classic side-reaction in indole chemistry.

  • Causality: The C3 position of 1-methylindole is highly nucleophilic. During condensation with glyoxylic acid derivatives (e.g., in Friedel-Crafts or Petasis-type reactions), the intermediate iminium ion can be attacked by a second molecule of 1-methylindole, forming a bis-(1-methyl-1H-indol-3-yl) derivative instead of the desired amino acid.

  • Solution: Because the bis-indolyl impurity lacks the zwitterionic amino acid moiety, it is highly lipophilic. It can be removed by triturating the crude solid in hot non-polar solvents (e.g., MTBE or ethyl acetate) where the zwitterionic target remains completely insoluble. Alternatively, Preparative Reverse-Phase HPLC (RP-HPLC) easily resolves these species[4][5].

FAQ 3: Discoloration and Degradation

Q: The isolated crude solid has a pinkish-brown hue. Is the product degrading, and how can I obtain a white powder? A: Yes, pink or brown discoloration is a hallmark of indole oxidation.

  • Causality: Indole derivatives are highly susceptible to auto-oxidation at the C2 position when exposed to air, light, or trace transition metals, forming colored oxindole derivatives or radical oligomers[3].

  • Solution: Dissolve the crude product in an acidic aqueous solution, treat with activated carbon, and filter through a Celite pad. Perform all subsequent crystallizations under an inert atmosphere (Argon/N2) and consider adding a trace amount of an antioxidant (e.g., sodium dithionite) during the aqueous workup.

FAQ 4: Desalting

Q: How do I remove high concentrations of inorganic salts leftover from the neutralization step? A: Inorganic salts (like NaCl or Na2SO4) co-precipitate with the amino acid if the solvent is removed by aggressive rotary evaporation.

  • Causality: Amino acids are zwitterions; they possess high water solubility at extreme pH levels but minimum solubility at their isoelectric point (pI).

  • Solution: Isoelectric precipitation is the most effective desalting method. By carefully adjusting the pH of the aqueous solution to the specific pI of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid, the zwitterion will crystallize out, leaving the highly soluble inorganic salts in the mother liquor.

Quantitative Data: Target Impurity Profile

Impurity ClassSpecific ExampleTypical Crude %Target SpecDetection MethodRemoval Strategy
Chiral (R)-enantiomer2.0 - 15.0%< 0.5%Chiral HPLC (ZWIX)Diastereomeric Resolution
Hydrophobic Bis-indolyl adduct5.0 - 20.0%< 0.1%RP-HPLC (UV 254 nm)MTBE Trituration / RP-HPLC
Degradation Oxindoles / Oligomers1.0 - 5.0%< 0.1%LC-MS (ESI+)Activated Carbon Treatment
Ionic Inorganic Salts (NaCl)10.0 - 30.0%< 0.5%Conductivity / AshIsoelectric Precipitation

Self-Validating Experimental Protocols

Protocol A: Isoelectric Crystallization (Desalting & Polar Impurity Clearance)

This protocol utilizes the zwitterionic nature of the amino acid to force precipitation while leaving salts and polar degradants in solution.

  • Dissolution: Suspend 10 g of the crude product in 100 mL of deionized water. Slowly add 1M HCl until the pH reaches ~2.0.

    • Self-Validation Check: The solution should become completely clear as the amine is protonated. Any remaining undissolved solids are highly lipophilic impurities (e.g., unreacted 1-methylindole) and must be filtered out at this stage.

  • Decolorization: Add 0.5 g (5 wt%) of activated carbon to the acidic filtrate. Stir at room temperature for 30 minutes, then filter through a tightly packed Celite pad.

    • Self-Validation Check: The resulting filtrate must transition from a pink/brown hue to a pale yellow or colorless solution. If color persists, repeat this step.

  • Isoelectric Precipitation: Place the filtrate in an ice bath (0–5 °C). Submerge a calibrated pH probe into the stirring solution. Slowly add 1M NaOH dropwise.

    • Self-Validation Check: Monitor the solution closely. Maximum turbidity and rapid crystallization should occur exactly as the pH approaches the theoretical isoelectric point (pH ~5.5–6.0).

  • Isolation: Stir the resulting slurry for an additional 1 hour at 0 °C to maximize yield. Filter the precipitate via vacuum filtration, wash with 20 mL of ice-cold water followed by 20 mL of cold acetone, and dry under a high vacuum.

Protocol B: Preparative RP-HPLC for Hydrophobic Impurity Removal

When trituration fails to remove bis-indolyl adducts, Preparative RP-HPLC is the gold standard for indole derivative purification[4][5].

  • Sample Preparation: Dissolve the crude product in Mobile Phase A (0.1% Trifluoroacetic acid (TFA) in Water) at a concentration of 50 mg/mL.

    • Self-Validation Check: Filter the sample through a 0.45 µm PTFE syringe filter. The backpressure on the syringe should be minimal; high resistance indicates insoluble oligomers that will ruin the prep column.

  • Chromatographic Parameters:

    • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 60% B over 30 minutes.

    • Flow Rate: 20 mL/min.

  • Fraction Collection: Monitor the UV absorbance at 254 nm (general aromatic) and 280 nm (indole-specific).

    • Self-Validation Check: The target zwitterion will elute in the early-to-mid gradient phase (typically 20-30% B). The problematic bis-indolyl impurities are highly retained and will elute late (>50% B). Collect only the core of the main peak (discarding the leading and trailing edges) to guarantee >99% purity.

  • Recovery: Pool the pure fractions, freeze at -80 °C, and lyophilize to obtain the purified product as a TFA salt.

References

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques Journal of Chromatography A (via ResearchGate)[Link]

  • Five New Indole Alkaloid Derivatives from Deep-Sea Fungus Aspergillus fumigatus AF1 Marine Drugs (MDPI)[Link]

  • Engineering Chemoselectivity in Hemoprotein-Catalyzed Indole Amidation CORE / Caltech[Link]

  • Facile Preparation of Deuterium-Labeled Standards of Indole-3-Acetic Acid (IAA) and Its Metabolites Bioscience, Biotechnology, and Biochemistry (Taylor & Francis)[Link]

Sources

Troubleshooting

minimizing side reactions involving the indole ring of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

The following guide is structured as a specialized Technical Support Center for researchers working with (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid . This molecule, an indolylglycine derivative , presents unique stab...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid . This molecule, an indolylglycine derivative , presents unique stability challenges distinct from Tryptophan due to the direct attachment of the alpha-carbon to the electron-rich 1-methylindole ring.

Ticket Topic: Minimizing Side Reactions of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid Status: Open Priority: Critical (High Reactivity)[1]

📋 Executive Summary

The 1-methyl-indole moiety is significantly more electron-rich than its non-methylated counterpart.[1] While N-methylation prevents N-acylation, it hyper-activates the C2 position toward electrophilic attack and lowers the oxidation potential of the ring. Furthermore, as an arylglycine analog, the proximity of the indole ring to the chiral center creates electronic communication that can destabilize the molecule under standard peptide synthesis conditions.

This guide addresses the three primary failure modes: C2-Alkylation (Scavenging) , Oxidative Degradation , and Acid-Mediated Dimerization .[1]

🛠 Module 1: Preventing Electrophilic Attack (C2-Alkylation)

The Issue: During global deprotection (TFA cleavage), protecting groups like Trityl (Trt), tert-butyl (tBu), and Pbf generate reactive carbocations.[1] The 1-methylindole ring acts as a "soft" nucleophile, trapping these cations at the C2 position, resulting in permanent alkylation (mass shifts of +56, +242, etc.).

🔧 The Protocol: The "High-Capacity" Scavenger System

Do not use standard cleavage cocktails (e.g., 95% TFA / 2.5% Water / 2.5% TIS) for this molecule. You must use a cocktail with high sulfur content to out-compete the indole ring.[1]

Recommended Cocktail (Reagent K modified):

Component Volume % Function
TFA 82.5% Cleavage Agent
Phenol 5% Traps Pbf/Pmc cations (prevents sulfonation)
Thioanisole 5% Accelerates removal of Pbf; traps soft cations
Water 5% Hydrolyzes reactive intermediates

| EDT (1,2-Ethanedithiol) | 2.5% | Critical: The most effective scavenger for tBu cations |

Step-by-Step Workflow:

  • Pre-chill the cleavage cocktail to 0°C before adding to the resin.

  • Reaction Temperature: Maintain the reaction at 0–4°C for the first 30 minutes. The 1-methyl group increases ring electron density, making C2 highly reactive at room temperature.[1]

  • Warm Up: Allow to warm to Room Temperature (RT) only for the final 60–90 minutes to ensure complete deprotection of Arginine (Pbf) if present.

  • Precipitation: Precipitate immediately into cold diethyl ether (-20°C) . Do not rotovap the TFA down to a film without ether precipitation first, as high concentrations of cleaved protecting groups can re-react during concentration.

⚠️ Critical Warning: Avoid Triisopropylsilane (TIS) as the sole scavenger.[1] TIS is a hydride donor and is less effective than thiols (EDT/DODT) at quenching the specific carbocations that attack electron-rich 1-methylindoles.[1]

🛠 Module 2: Oxidative Degradation Control

The Issue: 1-Methylindole is highly susceptible to radical oxidation, converting to 1-methyl-oxindole (Mass +16) or 1-methyl-isatin derivatives.[1] This is accelerated by light and transition metals.[1]

📉 Visualization: Degradation Pathway

IndoleOxidation Indole 1-Methylindole (Intact) Radical Indolyl Radical (C2/C3) Indole->Radical Light/O2 Peroxide 3-Hydroperoxy Indolenine Radical->Peroxide +O2 Dimer Indole Dimer (C2-C3 Coupling) Radical->Dimer Radical Coupling Oxindole 1-Methyl-Oxindole (Mass +16) Peroxide->Oxindole Rearrangement

Caption: Oxidative pathway showing the conversion of intact indole to oxindole and dimers via radical intermediates.

🔧 The Protocol: The "Dark & Degassed" Method
  • Solvent Prep: All solvents (DMF, NMP, DCM) used for coupling or dissolution must be sparged with Argon/Nitrogen for 15 minutes prior to use.[1]

  • Darkness: Wrap all reaction vessels, columns, and lyophilization flasks in aluminum foil . 1-Methylindole absorbs UV/Vis light, generating radicals that initiate auto-oxidation.[1]

  • Lyophilization: Never lyophilize from water alone.[1] Use 0.1% TFA in Acetonitrile/Water .[1] The acidic pH stabilizes the indole against oxidation compared to neutral pH.

  • Storage: Store the solid amino acid at -20°C under Argon .

🛠 Module 3: Acid-Mediated Dimerization

The Issue: In strong acids (without scavengers), the indole ring can protonate at C3 (even if substituted, via transient intermediates) or C2, leading to dimerization. The 1-methyl group stabilizes the cationic intermediate, paradoxically increasing the risk of polymerization if not quenched.

🔧 The Protocol: Concentration Limits
  • Dilution is Key: During TFA cleavage, ensure the resin-to-cocktail ratio is at least 10 mL per gram of resin .[1] High local concentrations favor intermolecular dimerization.[1]

  • Quenching: When working up crude material, do not let the crude oil sit in acidic buffers. Purify immediately or freeze.

❓ Frequently Asked Questions (FAQ)

Q: I see a +56 Da impurity mass shift. What is this? A: This is likely t-Butyl alkylation .[1] The t-butyl cation (from Boc or tBu protection) has attacked the C2 position of your indole ring.

  • Fix: Increase EDT concentration to 5% in your cleavage cocktail or switch to Reagent K.

Q: My product turned pink/violet during cleavage. Is it ruined? A: Not necessarily. Indoles form colored charge-transfer complexes or minor amounts of dimers (indolyl-indolenines) under acidic conditions.[1]

  • Action: Proceed to ether precipitation. If the solid turns white/off-white upon drying, the color was likely a transient species or a minor impurity removed in the ether wash. If it remains dark purple, significant oxidation/dimerization has occurred.[1]

Q: Can I use 1-Methyl-Tryptophan protocols for this molecule? A: Mostly, yes, but be more cautious. Your molecule is an Arylglycine (acetic acid tail), not an Arylalanine (propanoic acid tail like Trp).[1] This means the alpha-proton is more acidic and the molecule is more prone to racemization during coupling. Use "low-racemization" coupling reagents like DIC/Oxyma rather than HATU/DIEA.[1]

Q: Why is the 1-methyl version more reactive than normal indole? A: The methyl group is an electron-donating group (inductive effect). It increases the electron density of the pi-system, making the ring a better nucleophile (traps cations faster) and easier to oxidize (lower oxidation potential).

📚 References

  • Indole Oxidation Mechanisms:

    • Mechanism of oxidation of indole derivatives.[1][2] Wikipedia.[1] (General overview of radical pathways). Link

  • Peptide Cleavage Optimization:

    • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry.[1][3][4][5][6][7] (Detailed scavenger roles for electron-rich residues). Link

  • 1-Methylindole Properties:

    • 1-Methylindole Chemical Properties and Reactivity.[1][8] ChemicalBook.[1] (Data on light sensitivity and incompatibility with oxidants).[1] Link

  • Side Reactions in Synthesis:

    • Side reactions in peptide synthesis: An overview. ResearchGate.[1] (Comprehensive review of alkylation and modification of indole rings). Link

  • Scavenger Cocktails:

    • Introduction to Cleavage Techniques.[1] Thermo Fisher Scientific.[1] (Protocols for Reagent K and preventing Trp alkylation). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid.

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Executive Summary This guide addresses the isolation and purification of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (also known as (S)-2-(1-methylindol-3-yl)glycine). This molecule presents a trifecta of purification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the isolation and purification of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (also known as (S)-2-(1-methylindol-3-yl)glycine). This molecule presents a trifecta of purification challenges:

  • Chiral Resolution: Separating the (S)-enantiomer from the racemic synthetic intermediate.

  • Indole Instability: The electron-rich indole ring is prone to oxidative dimerization (leading to pink/brown discoloration).

  • Zwitterionic Solubility: As an amino acid, its solubility is strictly pH-dependent, complicating standard solvent selection.

This document provides a validated workflow for Diastereomeric Salt Resolution (the industry standard for this class) and troubleshooting modules for common failure modes.

Part 1: The Core Protocol (Chiral Resolution)

For high-purity isolation (>99% ee), direct crystallization of the free amino acid is rarely sufficient due to the formation of solid solutions. The recommended approach is Diastereomeric Salt Formation using chiral tartaric acid derivatives.

Recommended Resolving Agents

Based on the structural homology with tryptophan and phenylglycine derivatives, the following agents are most effective:

  • Primary Recommendation: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) .

    • Why: The aromatic rings in DTTA provide pi-pi stacking interactions with the indole core, stabilizing the crystal lattice more effectively than unsubstituted tartaric acid [1].

  • Secondary Recommendation: Dibenzoyl-L-tartaric acid (L-DBTA) .

Step-by-Step Resolution Workflow

Objective: Isolate (S)-enantiomer from Racemic Mixture.

StepOperationCritical Parameter
1. Dissolution Dissolve racemate in Methanol (MeOH) at 50°C.Concentration: 0.5 M. Ensure complete dissolution before adding agent.
2. Agent Addition Add 1.0 eq of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)*.Note: The "Unnatural" D-acid often precipitates the "Natural" L/S-amino acid. Verify specific salt pairs via screen.
3. Nucleation Cool to 40°C over 30 mins. Seed with 0.1% pure salt if available.Metastable Zone Width (MSZW): Indoles have narrow MSZWs; avoid crash cooling.
4. Aging Stir at 20°C for 4-6 hours.Allows thermodynamic equilibration (Ostwald ripening) to improve ee.
5. Filtration Filter solids. Wash with cold MeOH.Do not wash with water (salt may hydrolyze).
6. Free-Basing Suspend salt in water. Adjust pH to Isoelectric Point (pI ~5.5-6.0) using NH₄OH.The zwitterion precipitates. Filter and dry.[1]

Critical Note on Configuration: The specific pairing (e.g., whether D-DTTA precipitates the S-amine or the R-amine) depends on the specific crystal packing and must be empirically verified via chiral HPLC. The protocol above assumes a precipitating pair; if the desired enantiomer remains in the mother liquor, use the "Pope-Peachey" method.

Workflow Diagram: Resolution Logic

ResolutionWorkflow Start Racemic (±)-Indole Amino Acid AddAgent Add Chiral Acid (e.g., D-DTTA) in MeOH Start->AddAgent Crystallize Controlled Cooling (50°C -> 20°C) AddAgent->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: Diastereomeric Salt (High ee) Filter->Solid Precipitate Liquid Mother Liquor: Undesired Enantiomer Filter->Liquid Filtrate FreeBase Suspend in Water Adjust pH to pI (~5.8) Solid->FreeBase FinalProd Final Product: (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid FreeBase->FinalProd

Caption: Standard workflow for diastereomeric salt resolution of indole amino acids.

Part 2: Troubleshooting Modules

Module A: The "Pink Indole" Crisis (Oxidative Instability)

Symptom: The white crystals turn pink, salmon, or brown upon filtration or drying. Cause: The electron-rich indole ring at position 3 is susceptible to radical oxidation, forming dimerization products (similar to melanin formation).

Corrective Actions:

  • Degassing: Sparge all solvents (MeOH, Water) with Nitrogen or Argon for 15 minutes prior to use.

  • Antioxidant Spiking: Add 0.1% w/w Sodium Metabisulfite or Ascorbic Acid to the aqueous crystallization buffer during the free-basing step.

  • Acidic Handling: Avoid prolonged exposure to strong acids in the presence of light, which accelerates oxidation.

  • Drying: Dry in a vacuum oven at <40°C. Do not use air-drying ovens.

Module B: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution turns cloudy/milky, and oily droplets form instead of crystals. Cause: The system entered the "spinodal decomposition" region before nucleation could occur. Common in methylated indoles due to high lipophilicity.

Corrective Actions:

  • Seed Loading: Increase seed loading to 1-2% to bypass the nucleation energy barrier.

  • Solvent Modification: "Oiling out" indicates the solvent is too poor.

    • Current: MeOH/Water (1:1).[2]

    • Fix: Increase Methanol ratio (e.g., 2:1) to increase solubility, then cool slower.

  • Sonication: Apply brief ultrasound pulses to the oily emulsion to induce crystallization.

Module C: Stagnant Enantiomeric Excess (ee < 95%)

Symptom: After salt formation, the ee is stuck at 85-90%. Cause: Eutectic formation or inclusion of the wrong diastereomer in the crystal lattice.

Corrective Actions:

  • The "Swish" (Slurry Wash): Do not re-dissolve completely. Suspend the salt in warm solvent (e.g., Ethanol at 40°C) and stir. The impurities (lower melting point) will dissolve preferentially.

  • Recrystallization: Recrystallize the salt before free-basing.

    • Solvent: Switch from MeOH to Ethanol/Water (90:10) . The change in solvate structure often purges impurities.

Part 3: Decision Tree for Process Optimization

Use this logic flow when developing the final isolation step.

TroubleshootingTree Start Process Outcome? Issue1 Low Purity (ee) Start->Issue1 Issue2 Colored Product Start->Issue2 Issue3 No Crystals (Oil) Start->Issue3 Sol1 Recrystallize Salt (Try EtOH/H2O) Issue1->Sol1 Sol2 Add 0.1% Na-Metabisulfite & Degas Solvents Issue2->Sol2 Sol3 Add Seeds @ Cloud Point Reduce Cooling Rate Issue3->Sol3

Caption: Diagnostic decision tree for common crystallization failures.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use spontaneous resolution (crystallization without chiral agents)? A: Highly unlikely. Spontaneous resolution (conglomerate crystallization) occurs in <5% of racemates. Unless you have specific PXRD data confirming a conglomerate system, rely on Diastereomeric Salt Formation [2].

Q2: How do I determine the exact Isoelectric Point (pI) for the free base precipitation? A: For N-methylated indole glycines, the pI is typically slightly lower than Tryptophan (pI 5.89).

  • Protocol: Dissolve the salt in water. Titrate with NaOH while monitoring turbidity. The pH of maximum turbidity is your pI. Target pH 5.5 – 6.0 as a starting point.

Q3: Why is 1-methyl-indole harder to crystallize than standard indole? A: The N-methyl group removes a hydrogen bond donor (the N-H). This reduces the lattice energy and the ability to form strong hydrogen bond networks with solvents, often leading to lower melting points and higher solubility in organics [3].

Q4: My product is white but turns pink after 2 days on the shelf. Why? A: This is surface oxidation. Ensure the final product is stored in amber glass vials under an inert atmosphere (Argon/Nitrogen) and ideally at -20°C for long-term storage.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Foundational text on chiral resolution thermodynamics).
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer. (Detailed chemistry of N-methylated indoles and their stability profiles).
  • Teva Pharmaceutical Industries. (2005). Process for the preparation of indole derivatives. Patent WO2005000836.
  • Shiraiwa, T., et al. (1988). Optical Resolution of Amino Acids by Crystallization. Chemical and Pharmaceutical Bulletin, 36(9). Link (Specific protocols for amino acid salt resolution).

Disclaimer: This guide is for research and development purposes. All procedures should be performed in a fume hood with appropriate PPE. Users must verify the safety data sheets (SDS) for all reagents.

Sources

Reference Data & Comparative Studies

Validation

determining absolute configuration of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid via X-ray crystallography

Executive Summary & Strategic Overview The determination of the absolute configuration (AC) of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid presents a specific crystallographic challenge. As a light-atom molecule ( ) l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The determination of the absolute configuration (AC) of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid presents a specific crystallographic challenge. As a light-atom molecule (


) lacking heavy elements (Z > Si), the anomalous scattering signal required for direct X-ray determination is weak.

While Single Crystal X-ray Diffraction (SCXRD) remains the regulatory "gold standard" for unambiguous assignment, standard Molybdenum (Mo) radiation sources often yield inconclusive Flack parameters for this compound.

The Recommendation:

  • Primary Pathway: SCXRD using Copper (Cu) K

    
     radiation  to maximize anomalous signal, or derivatization to a hydrobromide (HBr) salt to introduce a heavy atom.
    
  • Secondary Pathway: Vibrational Circular Dichroism (VCD) combined with DFT calculations if single crystals cannot be obtained.

Comparative Analysis: SCXRD vs. Alternatives

The following matrix compares the three primary methodologies for determining the AC of indole-based amino acids.

FeatureSCXRD (Gold Standard) VCD (Vibrational Circular Dichroism) NMR (Chiral Solvating Agents)
Principle Direct imaging of electron density & anomalous scattering (Bjivoet pairs).Comparison of experimental IR chirality vs. DFT calculated spectra.Chemical shift anisotropy induced by chiral environment (e.g., Mosher's acid).
Sample State Single Crystal (Required).[1][2][3][4]Solution or Oil (Neat).[5]Solution.
Confidence Absolute (99.9%) . Regulatory preferred.High (95-98%). Dependent on DFT accuracy.Relative. Infers configuration based on models.[4][6][7]
Light Atom Suitability Low (requires Cu-source or derivatization).High (works well for C, H, N, O organics).High.
Time to Result 1-4 Weeks (heavily dependent on crystal growth).2-3 Days (Measurement + Calculation).1 Day.
Material Req. < 1 mg (recoverable).~5-10 mg (recoverable).~5-10 mg (often destructive).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct analytical technique based on sample properties.

G Start Start: (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid CrystCheck Can you grow a Single Crystal? Start->CrystCheck XrayPath SCXRD Path CrystCheck->XrayPath Yes AltPath Amorphous/Oil Path CrystCheck->AltPath No SourceCheck Check Atom Type XrayPath->SourceCheck HeavyAtom Heavy Atom Present? (Br, Cl, S, Metal) SourceCheck->HeavyAtom MoSource Use Mo-Source (Standard) HeavyAtom->MoSource Yes CuSource Use Cu-Source (Enhanced Anomalous Signal) HeavyAtom->CuSource No (Light Atom) Deriv Derivatize to Salt (e.g., HBr) CuSource->Deriv If Flack > 0.1 VCD VCD Spectroscopy (+ DFT Calculation) AltPath->VCD Preferred NMR NMR w/ Mosher's Acid AltPath->NMR Quick Check

Figure 1: Decision matrix for selecting the absolute configuration determination method based on physical state and atomic composition.

Detailed Protocol: SCXRD for Light-Atom Indoles

This protocol addresses the specific challenge of the target molecule: it is composed entirely of light atoms (


). Standard diffraction often fails to distinguish Friedel pairs (anomalous scattering) effectively.
Phase 1: Crystallization Strategy

The zwitterionic nature of amino acids makes them high-melting and insoluble in non-polar solvents.

  • Method A (Slow Evaporation): Dissolve 5 mg in a 1:1 mixture of Methanol/Water. Allow to evaporate slowly at 4°C.

  • Method B (Salt Formation - Recommended): React the amino acid with Hydrobromic Acid (HBr) .

    • Why? Bromine (Br, Z=35) is a heavy scatterer. It introduces a strong anomalous signal (

      
      ), allowing easy determination of AC even with Mo-radiation.
      
    • Protocol: Dissolve compound in minimal EtOH, add 1.1 eq of 48% HBr, crystallize by vapor diffusion with Et2O.

Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation Source:

    • If Native (no salt): MUST use Cu-K

      
        (
      
      
      
      ). The anomalous scattering of Oxygen/Nitrogen is negligible at Mo wavelengths but detectable at Cu wavelengths.
    • If HBr Salt: Mo-K

      
        (
      
      
      
      ) is sufficient.
  • Strategy: Collect a complete sphere of data (redundancy > 4.0). High redundancy is critical to reduce statistical noise in the intensity differences of Bijvoet pairs.

Phase 3: Structure Refinement & Validation

The critical metric is the Flack Parameter (


) .
  • Refinement Software: SHELXL or OLEX2.

  • Interpretation:

    • 
       (e.g., 
      
      
      
      ): The model is correct; the configuration is S .
    • 
       (e.g., 
      
      
      
      ): The model is inverted; the configuration is R .
    • The Danger Zone: If

      
       or the standard uncertainty 
      
      
      
      , the data is inconclusive. This is common with light atoms on Mo-sources.
  • Advanced Validation: Use the Hooft Parameter (

    
    )  (via PLATON) or Parsons' Quotient method  for better statistical treatment of light-atom structures.
    

Alternative Protocol: Vibrational Circular Dichroism (VCD)[5][8]

If the indole derivative refuses to crystallize (common with oily impurities), VCD is the only robust non-destructive alternative.

  • Measurement: Dissolve ~5-10 mg in

    
     or 
    
    
    
    . Record VCD spectrum (1000-1800
    
    
    ).
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for both S and R enantiomers.

  • Assignment: Compare the sign and intensity of the Carbonyl (

    
    ) stretch and Indole ring modes. The experimental spectrum will overlay with only one calculated enantiomer.
    

Scientific Rationale & Mechanism

Why Light Atoms are Difficult

X-ray determination of chirality relies on Resonant Scattering (Anomalous Dispersion). This occurs when the X-ray energy is close to the absorption edge of an atom in the crystal.

  • For Carbon/Nitrogen , the absorption edge is far from standard Mo X-ray energy. The "breaking" of Friedel's Law (

    
    ) is minute (<1% difference).
    
  • Copper Radiation is lower energy, closer to the edges of light atoms, enhancing this contrast.

  • Bromine (HBr salt) has a massive anomalous signal, making the difference in Friedel pairs obvious.

The Self-Validating Loop

Validation Data Diffraction Data Refine Refinement (SHELXL) Data->Refine Flack Calculate Flack (x) Refine->Flack Check Check Uncertainty (u) Flack->Check Result Assign Configuration Check->Result u < 0.05 Fail Inconclusive (Switch Method) Check->Fail u > 0.1

Figure 2: The validation loop for the Flack parameter. High uncertainty requires experimental redesign.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). Pushing the limits of absolute structure determination: It’s not only the heavy atoms.[8] Acta Crystallographica Section A, 60. Link

  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD).[1][5][9] Chemical Reviews, 112(11). Link

  • Thompson, A. L., & Watkin, D. J. (2009).

    
     radiation. Journal of Applied Crystallography. Link
    

Sources

Comparative

IR spectroscopy characteristic bands of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

IR Spectroscopy Characteristic Bands of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid: A Comparative Technical Guide (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid is a synthetic, chiral unnatural amino acid featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy Characteristic Bands of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic Acid: A Comparative Technical Guide

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid is a synthetic, chiral unnatural amino acid featuring an N-methylated indole ring directly attached to a glycine moiety. In drug development and peptide synthesis, verifying the structural integrity of such unnatural amino acids is critical, as N-methylation significantly alters the compound's pharmacokinetics, steric profile, and hydrogen-bonding capabilities. Infrared (IR) spectroscopy serves as a frontline analytical tool to confirm functional group fidelity and decisively differentiate this compound from natural analogues like L-Tryptophan[1].

Mechanistic Causality of IR Vibrational Modes

Understanding the IR spectrum of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid requires analyzing the interplay between its solid-state zwitterionic nature and its substituted indole core.

  • The Zwitterionic Lattice: In the solid state, alpha-amino acids exist entirely as zwitterions (NH₃⁺ and COO⁻). The protonation of the amine eliminates the neutral NH₂ stretching bands, replacing them with a broad, complex envelope of NH₃⁺ asymmetric and symmetric stretching vibrations between 3100–2800 cm⁻¹. Concurrently, the deprotonation of the carboxylic acid removes the characteristic C=O stretch (typically >1700 cm⁻¹). Instead, the delocalized electrons of the carboxylate anion produce two distinct bands: an asymmetric stretch at ~1580–1600 cm⁻¹ and a symmetric stretch at ~1400–1420 cm⁻¹[2].

  • N-Methylation of the Indole Ring: Natural indole derivatives, such as L-Tryptophan, exhibit a highly diagnostic, sharp N-H stretching band near 3400 cm⁻¹[1]. The N-methylation in (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid replaces this hydrogen-bond donor with a methyl group. Consequently, the 3400 cm⁻¹ band is completely absent[3]. The new N-CH₃ group introduces aliphatic C-H stretching vibrations around 2950 cm⁻¹, though these often merge with the broad NH₃⁺ envelope.

Quantitative Data & Alternative Comparison

To objectively evaluate the product's identity, it must be compared against structural alternatives. The table below summarizes the key differentiating IR bands.

Vibrational Mode(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acidL-Tryptophan (Natural Analogue)(S)-Amino-(1H-indol-3-yl)-acetic acid (Unmethylated)
Indole N-H Stretch Absent ~3400 cm⁻¹ (Strong, sharp)~3400 cm⁻¹ (Strong, sharp)
NH₃⁺ Asymmetric Stretch ~3000–2800 cm⁻¹ (Broad)~3000–2800 cm⁻¹ (Broad)~3000–2800 cm⁻¹ (Broad)
Aliphatic C-H Stretch ~2950 cm⁻¹ (N-CH₃ & α-CH)~2900 cm⁻¹ (β-CH₂ & α-CH)~2900 cm⁻¹ (α-CH only)
COO⁻ Asymmetric Stretch ~1580–1600 cm⁻¹~1590 cm⁻¹~1580–1600 cm⁻¹
COO⁻ Symmetric Stretch ~1400–1420 cm⁻¹~1410 cm⁻¹~1400–1420 cm⁻¹
Aromatic C=C Stretch ~1470, 1550 cm⁻¹~1460, 1540 cm⁻¹~1460, 1540 cm⁻¹
Out-of-Plane C-H Bend ~740 cm⁻¹ (1,2-disubstituted)~744 cm⁻¹~740 cm⁻¹

Note on Stereochemistry: Standard FT-IR spectroscopy is an achiral technique. The IR spectra of the (S)- and (R)-enantiomers are identical in an achiral solid-state environment. Differentiating these enantiomers requires Vibrational Circular Dichroism (VCD) or derivatization with a chiral agent.

Self-Validating Experimental Protocol: Solid-State FT-IR Analysis

To ensure high-fidelity spectral data, the following KBr pellet methodology incorporates built-in validation checks to prevent artifacts such as the Christiansen effect or moisture contamination.

Phase 1: Instrument Calibration & Background Subtraction

  • Procedure: Run a polystyrene standard film to verify wavenumber accuracy (validating peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹). Acquire a background scan (32 scans, 4 cm⁻¹ resolution) in an empty sample compartment.

  • Causality: Background subtraction removes atmospheric CO₂ and H₂O, which possess strong transition dipole moments that obscure sample peaks.

  • Self-Validation: The post-subtraction baseline must show no sharp derivative peaks at 2350 cm⁻¹ (CO₂).

Phase 2: KBr Pellet Preparation

  • Procedure: Weigh 1–2 mg of (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid and 150 mg of anhydrous, IR-grade KBr. Grind thoroughly in an agate mortar for 2–3 minutes until a fine, homogeneous powder is achieved. Press under vacuum at 10 tons for 2 minutes.

  • Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Thorough grinding reduces the particle size below the wavelength of the IR radiation, preventing asymmetric scattering (the Christiansen effect) which distorts peak shapes and elevates the baseline at high frequencies.

  • Self-Validation: The pressed pellet must be visually transparent. A cloudy or opaque pellet indicates absorbed moisture or insufficient grinding and must be discarded.

Phase 3: Acquisition and Spectral Validation

  • Procedure: Mount the pellet and acquire the spectrum using the same parameters as the background.

  • Self-Validation: Inspect the baseline at 3800 cm⁻¹; it should sit at >85% transmittance. Crucially, check the 3400–3500 cm⁻¹ region. If a broad hump appears, the KBr has absorbed water. This moisture artifact can be falsely interpreted as an unmethylated indole N-H stretch, invalidating the differentiation. If moisture is detected, the sample must be re-prepared in a dry box.

Diagnostic Workflow Diagram

IR_Diagnostic_Workflow Start Acquire FT-IR Spectrum (Solid State / KBr Pellet) CheckNH Analyze 3400 cm⁻¹ Region (Indole N-H Stretch) Start->CheckNH HasNH Sharp Band Present (Unmethylated Indole) CheckNH->HasNH  Yes (e.g., L-Trp)   NoNH Band Absent (N-Methylated Indole) CheckNH->NoNH  No   CheckZwitter Analyze 1580-1600 & 1400 cm⁻¹ (COO⁻ Asym/Sym Stretch) NoNH->CheckZwitter ConfirmAA Zwitterionic Amino Acid Confirmed CheckZwitter->ConfirmAA  Bands Present   CheckAliphatic Analyze ~2950 cm⁻¹ (N-CH₃ Aliphatic Stretch) ConfirmAA->CheckAliphatic Target (S)-Amino-(1-methyl-1H-indol-3-yl) -acetic acid Verified CheckAliphatic->Target  Band Present  

Diagnostic workflow for identifying (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid via IR bands.

References

1.[1] "Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers." SciELO. URL: 2.[2] "Vibrational Analysis and Hydrogen-Bonding Effects on the Vibrational Modes of Zwitterionic DL-Tryptophan." DergiPark. URL: 3.[3] "1H-Indole, 1-methyl-." NIST Chemistry WebBook, SRD 69. URL:

Sources

Validation

Precision Benchmarking: Elemental Analysis Standards for (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Executive Summary & Core Directive In the validation of complex heterocyclic amino acids like (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (CAS: 630392-83-5), standard "one-size-fits-all" elemental analysis (EA) calibr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the validation of complex heterocyclic amino acids like (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (CAS: 630392-83-5), standard "one-size-fits-all" elemental analysis (EA) calibration often fails to yield results within the acceptable ±0.4% tolerance. The refractory nature of the indole core, combined with the hygroscopic tendency of the amino acid moiety, demands a tailored calibration strategy.

This guide objectively compares the performance of three calibration standards—Acetanilide (the industry baseline), L-Tryptophan (the structural analog), and Sulfanilamide (the nitrogen stressor)—to determine the optimal reference material for validating this specific analyte.

Technical Profile: The Analyte

Before selecting a standard, we must understand the combustion kinetics of the target molecule.

  • Target Molecule: (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

  • Chemical Formula:

    
    
    
  • Molecular Weight: 204.23 g/mol

  • Structural Challenge: The fused benzene-pyrrole (indole) ring system is thermodynamically stable. Incomplete combustion often leads to low Carbon recovery (coking) or low Nitrogen recovery (formation of stable nitriles rather than

    
    ).
    
Theoretical Composition (Target Values)
ElementMass ContributionTheoretical %
Carbon 132.1264.69%
Hydrogen 12.105.92%
Nitrogen 28.0113.72%

Comparative Analysis of Calibration Standards

To achieve high-precision data (E-E-A-T Principle: Accuracy requires matrix matching), the calibration standard must mimic the combustion behavior of the analyte.

Option A: Acetanilide (The Generalist)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Verdict: Sub-Optimal.

    • Mechanism: Acetanilide burns easily and cleanly. While excellent for routine organics, it lacks the refractory heterocyclic nitrogen found in our target indole.

    • Risk: Calibrating with Acetanilide often results in a negative bias for Nitrogen in indole analysis because the instrument is not tuned to force the decomposition of the more stable indole ring.

Option B: L-Tryptophan (The Structural Analog)
  • Formula:

    
    
    
  • Nitrogen Content: 13.72%

  • Verdict: Superior (The Gold Standard).

    • Mechanism: Tryptophan shares the exact indole-amino acid backbone as the target. It presents the same combustion challenges (ring stability).

    • Benefit: If the instrument is calibrated to recover 100% of Tryptophan, it effectively compensates for the specific adsorption/desorption kinetics of the indole moiety, ensuring accurate quantification of the target.

Option C: Sulfanilamide (The Nitrogen Stressor)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%

  • Verdict: Useful for Troubleshooting.

    • Mechanism: High nitrogen content and the presence of Sulfur.

    • Use Case: Use this only if you suspect your reduction tube (Copper) is exhausted. It is not ideal for routine calibration of our target due to the lack of structural similarity (matrix mismatch).

Experimental Data: Performance Comparison

The following data simulates a validation study comparing the recovery of the target molecule when the CHNS analyzer is calibrated against different standards.

Experimental Conditions:

  • Instrument: Flash 2000 CHNS/O Analyzer

  • Combustion Temp: 980°C (with Oxygen boost)

  • Sample Weight: 2.5 mg ± 0.01 mg

Table 1: Accuracy of Target Analysis Based on Calibration Standard
Calibration Standard UsedTarget Carbon (Theory: 64.69%)Error (

C)
Target Nitrogen (Theory: 13.72%)Error (

N)
Performance Rating
Acetanilide 64.85%+0.16%13.45%-0.27% Acceptable but biased
L-Tryptophan 64.71%+0.02% 13.70%-0.02% Optimal
Sulfanilamide 64.40%-0.29%13.85%+0.13%Inconsistent

Analyst Insight: Note the Nitrogen error with Acetanilide (-0.27%). This "low N" bias is typical when using simple amides to calibrate for complex heterocycles. The instrument calculates the response factor based on the easy-to-burn Acetanilide, leading to under-reporting of the harder-to-burn indole nitrogen.

Detailed Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. It includes a "Check Standard" step that makes the system self-validating.

Phase 1: Sample Preparation (Crucial)
  • Drying: Indole-acetic acid derivatives are hygroscopic. Dry the sample at 60°C under vacuum (10 mbar) for 4 hours prior to weighing.

    • Why? Retained water will artificially lower %C and %N values.

  • Weighing: Use a microbalance (readability 0.001 mg). Target weight: 2.0 - 2.5 mg .

  • Encapsulation: Use Tin (Sn) capsules. Fold tightly to exclude atmospheric Nitrogen.

Phase 2: Instrument Setup (Indole Specifics)
  • Oxidation Furnace: 980°C.

  • Reduction Furnace: 650°C.

  • Oxygen Dose: Increase

    
     injection time by 20%  compared to standard Acetanilide runs.
    
    • Causality: The extra oxygen is required to shatter the stable indole ring and prevent char formation.

Phase 3: The "Sandwich" Run Sequence

Run your samples in this specific order to validate the calibration drift:

  • Blank (Empty Tin)

  • Conditioning (Acetanilide - discard result)

  • Calibration Standard (L-Tryptophan - K-Factor determination)

  • Check Standard (Acetanilide - treated as unknown)

    • Pass Criteria: Acetanilide must read within ±0.15% of theoretical.

  • Target Analyte ((S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid)

  • Check Standard (Acetanilide)

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the standard and the critical path for analysis.

EA_Workflow Start Start: Analyze Indole Derivative StructCheck Check Structure: Is it Refractory (Heterocyclic)? Start->StructCheck StdSelect Select Calibration Standard StructCheck->StdSelect Confirmed Indole Core Acet Acetanilide (General Purpose) StdSelect->Acet Routine Tryp L-Tryptophan (Matrix Match) StdSelect->Tryp Recommended (Best Match) Sulf Sulfanilamide (High N / Sulfur) StdSelect->Sulf Debug Only Combustion Combustion Process (980°C + O2 Boost) Acet->Combustion Tryp->Combustion Sulf->Combustion Result Calculate %N Recovery Combustion->Result Decision Is N Error < 0.3%? Result->Decision Pass PASS: Report Purity Decision->Pass Yes Fail FAIL: Re-Dry Sample or Change Catalyst Decision->Fail No

Caption: Figure 1. Analytical workflow for selecting the optimal calibration standard for indole-based amino acids. The green path indicates the recommended protocol for high-precision results.

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Combustion Analysis. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography... (Cited for Tryptophan stability context).[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid proper disposal procedures

Executive Summary & Operational Directive (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid is a specialized pharmaceutical intermediate containing an indole scaffold. While specific RCRA (Resource Conservation and Recovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid is a specialized pharmaceutical intermediate containing an indole scaffold. While specific RCRA (Resource Conservation and Recovery Act) listing codes (P-list or U-list) generally do not explicitly name this specific enantiomer, it must be managed as Hazardous Chemical Waste due to its potential biological activity and the environmental toxicity associated with indole derivatives.

Core Directive: Do NOT dispose of this compound down the drain. The presence of the nitrogen-rich indole ring and the amino acid moiety necessitates high-temperature incineration to ensure complete thermal destruction of the aromatic system and prevent environmental bio-accumulation.

Hazard Identification & Technical Assessment

To ensure safe handling, we must understand the physicochemical properties that dictate our disposal strategy. As a Senior Application Scientist, I have synthesized the safety profile based on the structural class (Indole-3-acetic acid derivatives) and functional group analysis.

Chemical Safety Profile
ParameterTechnical CharacteristicOperational Implication
Physical State Solid (Powder), likely beige to off-white.[1]Dust generation is a primary inhalation risk during transfer.
Chemical Class Indole-derivative / Amino Acid.[2][3]Electron-rich aromatic ring; sensitive to strong oxidizers.
Bioactivity Potential auxin analog / Pharm intermediate.Treat as bioactive; prevent release into soil/water tables.
Stability Light and Air sensitive (Indole oxidation).Waste containers must be opaque or stored in dark cabinets.
Solubility Low water solubility (increased by N-methylation).Aqueous disposal is ineffective and prohibited.[4]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum thickness).

  • Ocular: Chemical safety goggles (ANSI Z87.1 compliant).

  • Body: Standard lab coat (buttoned) + long pants + closed-toe shoes.

Waste Stream Management & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (specifically oxidizers) can result in exothermic decomposition or the formation of toxic byproducts.

Decision Logic for Disposal

The following diagram illustrates the required workflow for determining the correct waste stream for (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid and its mixtures.

DisposalWorkflow Start Waste Material Generated StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder (Pure or Contaminated) StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid SolidBin Hazardous Solid Waste Bin (Tag: Toxic/Irritant) SolidWaste->SolidBin Double Bag & Tag SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy (Code: F002/Generic) Halo->HaloBin NonHaloBin Organic Solvent Carboy (Code: F003/D001) NonHalo->NonHaloBin AqBin Aqueous Hazardous Waste (Do NOT Drain Pour) Aqueous->AqBin

Caption: Figure 1. Waste segregation logic flow. Blue nodes indicate decision points; Red nodes indicate waste categories; Green nodes indicate final containment.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired pure substance, contaminated weighing papers, gloves, and spill cleanup materials.

  • Containment: Place the material inside a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging) or directly into a wide-mouth HDPE waste jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid.

    • Hazards: Irritant, Toxic.

    • Constituents: 100% (if pure).

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., Nitric acid, Peroxides).

Protocol B: Liquid Waste (Solutions/HPLC Effluent)

Applicability: Reaction mixtures, mother liquors, or analytical samples dissolved in solvents.

  • Characterize Solvent: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Acetonitrile).

  • Segregation:

    • Scenario 1 (Halogenated): Pour into the "Halogenated Waste" carboy.

    • Scenario 2 (Non-Halogenated): Pour into the "Organic Solvents" carboy.

    • Scenario 3 (Aqueous with Trace Organic): Even if dissolved in water, do not drain pour . Collect in a carboy labeled "Aqueous Waste with Toxic Organics."

  • Cap & Vent: Ensure safety caps are tightly closed when not in use. Use vented caps if there is any risk of off-gassing, though this compound is generally non-volatile.

Emergency Spill Response Procedures

In the event of an accidental release, immediate action prevents exposure and contamination.

  • Evacuate & Alert: If the spill is large (>10g) or airborne dust is visible, evacuate the immediate area and allow dust to settle for 15 minutes.

  • Don PPE: Wear goggles, lab coat, double nitrile gloves, and an N95 respirator.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Scoop the wet material into a waste bag (Protocol A).

  • Decontamination:

    • Wipe the surface with a soap/water solution.[5][6]

    • Follow with a solvent wipe (Ethanol) to solubilize any remaining organic residue.

    • Dispose of all wipes as solid hazardous waste.

Regulatory & Compliance Context

While this specific CAS may not have a unique EPA Waste Code, "Generator Knowledge" dictates that we classify it based on its characteristics and chemical class.

  • RCRA Status: Non-listed, but treated as Characteristic Hazardous Waste if mixed with flammable solvents (D001) or simply as Toxic Waste due to the indole pharmacophore.

  • Destruction Method: The ultimate disposal method by the waste vendor must be Incineration . This is the only method that guarantees the destruction of the indole ring system.

  • Drain Disposal: Strictly Prohibited. Indole derivatives can be toxic to aquatic life and are difficult for municipal water treatment plants to degrade fully.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Indole-3-acetic acid (Analogous Safety Data). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid

Executive Summary: The "Unknown Potency" Protocol As of current toxicological registries, (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (a chiral glycine derivative substituted with an N-methylindole moiety) is classifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Potency" Protocol

As of current toxicological registries, (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid (a chiral glycine derivative substituted with an N-methylindole moiety) is classified as a Novel Chemical Entity (NCE) . It lacks a fully established Occupational Exposure Limit (OEL).[1][2]

The Core Directive: In the absence of LD50 data specific to this enantiomer, you must apply Control Banding principles. We treat this substance not merely as an irritant (like its parent Indole-3-acetic acid), but as a Putative Bioactive Agent . Its structural homology to tryptophan and indole-alkaloids suggests potential neurological or metabolic activity.

Default Safety Band: OEB 3 (Occupational Exposure Band 3)

  • Target Air Concentration: 10 – 100 µg/m³

  • Critical Hazard: Inhalation of zwitterionic dust and unidentified dermal absorption.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. This molecule presents three specific physiochemical challenges that dictate our safety gear:

  • The Indole Moiety (Bioactivity): Indole derivatives often interact with serotonin receptors. Without specific antagonism/agonism data, we assume systemic toxicity upon absorption.

  • Zwitterionic Nature (Dust Dynamics): As an amino acid derivative, this solid likely exists as a zwitterion. These compounds form electrostatic, "sticky" dusts that cling to glove cuffs and balance surfaces, increasing the risk of secondary contamination.

  • Chirality (S-Enantiomer): Biological systems are stereoselective. The (S)-form is often the bioactive eutomer in amino acid analogs. Treat this enantiomer as the more potent form compared to the racemate.

Hazard Decision Matrix
Hazard ClassClassification (Conservative)Operational Implication
Inhalation STOT SE 3 / Sensitizer High-efficiency particulate filtration (HEPA/P100) is mandatory.
Dermal Permeable / Irritant Double-gloving required; unknown breakthrough time.
Ocular Severe Irritant (Cat 2A) Dust can cause corneal opacity; chemical goggles required (no safety glasses).
Part 2: PPE Stratification (The "What")

We do not use a "one size fits all" approach. PPE is stratified by the energy state of the chemical (Solid vs. Solution).

Scenario A: Solid Handling (Weighing, Transfer, Dispensing)

High Risk Operation - Static dust generation is probable.

  • Respiratory: PAPR (Powered Air Purifying Respirator) with loose-fitting hood OR N95/P3 Half-Mask only if working inside a certified Class II Biosafety Cabinet or Powder Containment Hood.

  • Hands: Double Nitrile Gloves .

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue) for contrast.

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Black/Purple).

    • Why? This allows visual detection of tears. The outer glove is sacrificial and removed inside the hood.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Tape cuffs to inner gloves to prevent wrist exposure.

  • Eyes: Indirect Vent Chemical Goggles (if not wearing a PAPR hood).

Scenario B: Solution Handling (Reaction, Extraction, HPLC)

Moderate Risk Operation - Aerosol/Splash hazard.

  • Respiratory: Fume hood sash at working height (18 inches). Respirator not required if sash is maintained.

  • Hands: Single Nitrile Glove (5 mil). Change immediately upon splash.

  • Eyes: Safety Glasses with Side Shields + Face Shield (if working with pressurized lines or vigorous reflux).

Part 3: Operational Protocol (The "How")

This protocol relies on Causality : every step addresses a specific physical behavior of the chemical.

Workflow Visualization: PPE Selection Logic

The following diagram illustrates the decision logic for selecting the correct PPE based on the quantity and state of the chemical.

PPE_Logic Start Start: Handling (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Potential Liquid Solution / Solvated StateCheck->Liquid Vapor/Splash Hazard QuantityCheck Quantity > 100 mg? Solid->QuantityCheck LowRiskPPE LEVEL C: Safety Glasses + Single Glove (Standard Fume Hood) Liquid->LowRiskPPE HighRiskPPE LEVEL A: PAPR + Double Glove + Tyvek (Containment Hood Required) QuantityCheck->HighRiskPPE Yes (High Exposure Risk) MedRiskPPE LEVEL B: N95/P3 + Double Glove (Balance Enclosure Required) QuantityCheck->MedRiskPPE No (Lower Exposure Risk)

Caption: Decision matrix for PPE selection based on physical state and quantity, adhering to Control Banding principles.

Step-by-Step Weighing Protocol (The Critical Control Point)

Objective: Transfer 500mg of solid without contaminating the balance or the operator.

  • Pre-Donning Check: Inspect Tyvek sleeves for tears. Verify glove integrity (air inflation check).

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure.

    • Reasoning: Amino acid derivatives are prone to static cling. Static causes powder to "jump" onto the user's gloves.

  • The "Sacrificial Outer" Technique:

    • Don inner gloves (taped to sleeves).

    • Don outer gloves.

    • Perform weighing.

    • Before removing hands from the enclosure: Wipe the exterior of the sample vial with a methanol-dampened wipe.

    • Remove outer gloves inside the enclosure and dispose of them in the solid waste stream within the hood.

    • Remove sample vial with clean inner gloves.

  • Wet Wipe Down: Immediately clean the balance area with 70% Ethanol or Methanol. Do not use compressed air (this aerosolizes the dust).

Part 4: Emergency & Disposal[3][4]
Accidental Spill (Solid)
  • Do NOT sweep. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate 10ft radius.

  • PPE Upgrade: Don N95/P100 respirator before approaching.

  • Method: Cover spill with wet paper towels (to dampen dust), then scoop into a wide-mouth jar. Wipe surface 3x with soap and water.

Disposal Strategy

This compound contains nitrogen and is an organic solid.

  • Primary Path: High-Temperature Incineration.

  • Segregation: Do not mix with oxidizers (Nitric acid/Peroxides) in the waste stream, as the indole ring is electron-rich and can react exothermically.

  • Labeling: Label waste clearly as "Contains Indole Derivative – Suspected Bioactive."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for Control Banding in Pharma).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid
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(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid
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